N-(4-ethoxyphenyl)-2-hydroxyacetamide
Description
The exact mass of the compound N-(4-ethoxyphenyl)-2-hydroxyacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-hydroxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-hydroxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHYRDNSIRHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177041 | |
| Record name | Fenacetinol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22521-79-5 | |
| Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenacetinol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenacetinol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENACETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(4-ethoxyphenyl)-2-hydroxyacetamide CAS number 22521-79-5
Technical Whitepaper: N-(4-ethoxyphenyl)-2-hydroxyacetamide (Fenacetinol)
CAS Number: 22521-79-5 Synonyms: Fenacetinol, p-Ethoxyglycolanilide, 2-Hydroxyphenacetin, N-(4-Ethoxyphenyl)glycolamide. Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol [1]
Part 1: Executive Summary & Chemical Identity
N-(4-ethoxyphenyl)-2-hydroxyacetamide (Fenacetinol) is a structural analogue of the analgesic Phenacetin and a close relative of Paracetamol (Acetaminophen). Historically significant as a metabolite of Phenacetin, it represents a critical "safety branch" in the metabolic pathway of p-phenetidine derivatives. Unlike the hepatotoxic N-hydroxylated metabolites responsible for the withdrawal of Phenacetin, Fenacetinol (C-hydroxylated at the acetyl group) exhibits a non-mutagenic profile while retaining analgesic properties.
This guide details the synthesis, metabolic significance, and analytical profiling of Fenacetinol, serving as a reference for medicinal chemists and toxicologists studying analgesic metabolism and impurity profiling.
Physicochemical Profile[2][3][4][5][6][7]
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic nature observed in high purity. |
| Melting Point | 102 – 104 °C | Distinct from Phenacetin (134 °C). |
| Solubility | Soluble in Ethanol, DMSO, Methanol | Sparingly soluble in cold water; soluble in hot water. |
| pKa | ~13.0 (Amide NH) | Weakly acidic due to the α-hydroxyl group. |
| LogP | ~0.75 | Lower lipophilicity than Phenacetin (1.58). |
Part 2: Synthesis & Production Protocols
While Fenacetinol is a metabolite, research standards require high-purity synthetic material. The most robust laboratory synthesis avoids direct condensation of glycolic acid (which can lead to polymerization) and instead utilizes the Chloroacetyl Chloride Route .
Method A: The Chloroacetyl Chloride Route (Primary Protocol)
This two-step sequence ensures regioselectivity and high yield.
Reaction Scheme:
-
Acylation: p-Phenetidine + Chloroacetyl chloride → N-(4-ethoxyphenyl)-2-chloroacetamide.
-
Hydrolysis: Substitution of the chloride with a hydroxyl group using Sodium Formate or Acetate, followed by hydrolysis.
Step-by-Step Protocol:
Step 1: Synthesis of Intermediate (Chloro-analogue)
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Dissolution: Dissolve 13.7 g (0.1 mol) of p-phenetidine in 150 mL of Dichloromethane (DCM) containing 12 g of Triethylamine (base scavenger). Cool to 0°C.
-
Addition: Dropwise add 11.3 g (0.1 mol) of Chloroacetyl chloride over 30 minutes. Maintain temperature < 5°C to prevent bis-acylation.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, then with saturated NaHCO₃. Dry over MgSO₄ and evaporate to yield the chloro-intermediate (Solid, MP: ~115°C).
Step 2: Hydrolysis to Fenacetinol
-
Substitution: Suspend the chloro-intermediate (10 g) in 100 mL of water containing 15 g of Sodium Formate .
-
Reflux: Heat the mixture to reflux (100°C) for 4-6 hours. The formate ester is formed transiently and hydrolyzes in situ or requires a mild base treatment (1M NaOH) depending on pH.
-
Isolation: Cool the solution to 4°C. The product, N-(4-ethoxyphenyl)-2-hydroxyacetamide, will crystallize.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Yield: Expected yield ~75-80%.
Method B: Direct Amidation (Ethyl Glycolate)
Suitable for industrial flow chemistry setups.
-
Reagents: p-Phenetidine + Ethyl Glycolate.
-
Conditions: Heat neat or in high-boiling solvent (Xylene) at 140°C with a Dean-Stark trap to remove Ethanol.
-
Note: Requires high temperature; risk of oxidation of the phenetidine ring.
Part 3: Metabolic Context & Toxicology[6]
Understanding the position of Fenacetinol in the metabolic landscape is vital for drug safety assessment. Phenacetin toxicity is driven by N-hydroxylation, whereas Fenacetinol represents a detoxification or benign pathway.
Metabolic Pathway Diagram
Figure 1: Metabolic divergence of Phenacetin. Fenacetinol represents the C-hydroxylation pathway, distinct from the toxic N-hydroxylation route.
Toxicological Differentiation
-
Mutagenicity: Ames tests (Salmonella typhimurium TA100) have shown that Fenacetinol (2-hydroxyphenacetin) is non-mutagenic , whereas N-hydroxyphenacetin is a potent mutagen requiring metabolic activation.
-
Mechanism: The presence of the α-hydroxyl group on the acetyl chain increases polarity, facilitating rapid glucuronidation and excretion rather than bioactivation into reactive quinone imines.
Part 4: Analytical Profiling
For researchers identifying this compound in biological matrices or stability samples.
HPLC Method Parameters (Recommended):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV @ 254 nm (Aromatic ring absorption).
-
Retention Time Logic:
-
Paracetamol (Most polar, elutes first).
-
Fenacetinol (Intermediate polarity due to -OH).
-
Phenacetin (Least polar, elutes last).
-
Mass Spectrometry (LC-MS/MS):
-
Ionization: ESI Positive Mode.
-
Precursor Ion: [M+H]⁺ = 196.1 m/z.
-
Key Fragments:
-
138 m/z (Loss of glycolic moiety, formation of phenetidine ion).
-
110 m/z (Further loss of ethyl group).
-
References
-
Fischbach, T., & Lenk, W. (1985).[2] The metabolism of N-hydroxyphenacetin in vitro and in vivo. Xenobiotica. Link
-
Camus, A. M., et al. (1982). Species-specific activation of phenacetin into bacterial mutagens by hamster liver enzymes. Cancer Research. Link
-
PubChem Database. (2025). Compound Summary: N-(4-ethoxyphenyl)-2-hydroxyacetamide (Fenacetinol). National Library of Medicine. Link
-
Boc Sciences. (2025).[3] Product Specification: CAS 22521-79-5.[1]
Sources
In-Depth Technical Guide on the Biological Activity of N-(4-ethoxyphenyl)glycolamide
For Distribution Among: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(4-ethoxyphenyl)glycolamide is a synthetic compound with a structure suggestive of potential biological activities, particularly in the realms of analgesia and anti-inflammatory action, due to its close resemblance to the well-known drug phenacetin. This guide provides a comprehensive overview of its synthesis, inferred biological activities based on structural analogs, and a prospective roadmap for its experimental evaluation. While direct research on N-(4-ethoxyphenyl)glycolamide is not extensively documented, this whitepaper synthesizes information from related compounds to build a predictive profile and propose detailed methodologies for its investigation.
Introduction and Rationale
N-(4-ethoxyphenyl)glycolamide belongs to the family of substituted anilides. Its core structure features a 4-ethoxyphenyl group linked to a glycolamide moiety. This arrangement is of significant interest to medicinal chemists due to its structural similarity to phenacetin (N-(4-ethoxyphenyl)acetamide), a once widely used analgesic and antipyretic. The key difference lies in the substitution of an acetyl group in phenacetin with a glycolamide group in the title compound.
The historical context of phenacetin, including its therapeutic efficacy and subsequent withdrawal due to toxicity concerns, provides a compelling rationale for the investigation of N-(4-ethoxyphenyl)glycolamide.[1] The glycolamide functional group may alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially offering a safer therapeutic window. This guide will explore the synthesis, potential biological activities, and a proposed research framework to elucidate the pharmacological profile of N-(4-ethoxyphenyl)glycolamide.
Synthesis and Chemical Properties
The synthesis of N-(4-ethoxyphenyl)glycolamide is conceptually straightforward, proceeding via the acylation of p-phenetidine (4-ethoxyaniline). p-Phenetidine is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and dyes.[2][3]
Synthetic Pathway
The most probable synthetic route involves the reaction of p-phenetidine with a glycolic acid derivative, such as chloroacetyl chloride, followed by hydrolysis. A more direct approach would be the coupling of p-phenetidine with glycolic acid using a suitable coupling agent.
Caption: Proposed synthetic pathways for N-(4-ethoxyphenyl)glycolamide.
Physicochemical Properties
While experimental data for N-(4-ethoxyphenyl)glycolamide is scarce, its properties can be predicted based on its structure. The presence of the ethoxy and amide groups suggests moderate lipophilicity. The glycolamide moiety introduces a hydroxyl group, which may increase its water solubility compared to phenacetin and provide a site for further metabolic modification.
Inferred Biological Activities and Mechanisms of Action
The biological activity of N-(4-ethoxyphenyl)glycolamide can be inferred from its structural similarity to phenacetin and other related compounds.
Analgesic and Anti-inflammatory Potential
Phenacetin and its primary metabolite, paracetamol (acetaminophen), exert their analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[4] It is hypothesized that N-(4-ethoxyphenyl)glycolamide may act through a similar mechanism.
Caption: Hypothesized mechanism of action via COX pathway inhibition.
Other Potential Activities
Derivatives of acetamide have been investigated for a range of biological activities, including antioxidant and antimicrobial effects.[5][6] Therefore, it is plausible that N-(4-ethoxyphenyl)glycolamide could exhibit a broader spectrum of activity.
Toxicological Considerations
The primary precursor, p-phenetidine, is known to have renal toxicity and is a possible mutagen.[7][8] The long-term use of phenacetin was associated with kidney damage.[1] A critical aspect of investigating N-(4-ethoxyphenyl)glycolamide will be to determine if the modification of the acetyl group to a glycolamide group mitigates these toxic effects. The metabolic fate of the compound will be a key determinant of its safety profile.
Proposed Experimental Workflows for Biological Characterization
A systematic approach is required to characterize the biological activity of N-(4-ethoxyphenyl)glycolamide. The following experimental workflows are proposed.
Sources
- 1. bookpremiumfree.com [bookpremiumfree.com]
- 2. p-Phenetidine (4-Ethoxyaniline) [benchchem.com]
- 3. nbinno.com [nbinno.com]
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- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structural Elucidation and Characterization of N-(4-ethoxyphenyl)-2-hydroxyacetamide
This guide provides an in-depth technical overview of the methodologies and analytical techniques for the comprehensive structural elucidation and characterization of N-(4-ethoxyphenyl)-2-hydroxyacetamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the synthesis, purification, and detailed spectroscopic and chromatographic analysis of this phenacetin-related compound.
Introduction
N-(4-ethoxyphenyl)-2-hydroxyacetamide, with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol , is a derivative of phenacetin (N-(4-ethoxyphenyl)acetamide)[1]. Phenacetin itself was a widely used analgesic and antipyretic drug for nearly a century before being withdrawn from the market in many countries due to its carcinogenicity and potential for kidney damage[2][3]. As a result, the identification and characterization of its metabolites and related impurities, such as N-(4-ethoxyphenyl)-2-hydroxyacetamide, are of significant interest in pharmaceutical research and safety assessment.
The introduction of a hydroxyl group at the 2-position of the acetamide moiety in N-(4-ethoxyphenyl)-2-hydroxyacetamide significantly alters its polarity and potential for hydrogen bonding compared to phenacetin. This structural modification necessitates a thorough characterization to unequivocally confirm its identity and purity. This guide will detail a logical workflow for the synthesis and comprehensive analysis of this compound, providing both theoretical justifications for the chosen methods and practical, step-by-step protocols.
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethoxyaniline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetoxyacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Intermediate Isolation: Concentrate the organic layer under reduced pressure to obtain the crude intermediate, N-(4-ethoxyphenyl)-2-acetoxyacetamide.
-
Hydrolysis: Dissolve the crude intermediate in methanol and add a 1M solution of sodium hydroxide (2 equivalents).
-
Deprotection: Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Final Workup and Purification: Neutralize the reaction mixture with 1M HCl. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and characterization of N-(4-ethoxyphenyl)-2-hydroxyacetamide. This involves a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
The ¹H NMR spectrum of N-(4-ethoxyphenyl)-2-hydroxyacetamide is expected to show distinct signals corresponding to the different proton environments in the molecule. By comparing with the known spectrum of phenacetin[2][3], we can predict the chemical shifts for our target molecule. The key difference will be the presence of signals for the hydroxyl and adjacent methylene protons.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| -CH₃ (ethoxy) | ~1.4 | Triplet | 3H | Similar to the ethoxy group in phenacetin[2][3]. |
| -OCH₂- (ethoxy) | ~4.0 | Quartet | 2H | Similar to the ethoxy group in phenacetin[2][3]. |
| -COCH₂- | ~4.1 | Singlet | 2H | Methylene protons adjacent to a carbonyl and a hydroxyl group. |
| -OH | Broad singlet | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. | |
| Aromatic Protons | ~6.8 - 7.5 | Two Doublets | 4H | Characteristic of a 1,4-disubstituted benzene ring, similar to phenacetin[2][3]. |
| -NH- | ~8.0 | Singlet | 1H | Amide proton, chemical shift can be broad and solvent dependent. |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Prediction |
| -CH₃ (ethoxy) | ~15 | Similar to the ethoxy group in phenacetin. |
| -OCH₂- (ethoxy) | ~64 | Similar to the ethoxy group in phenacetin. |
| -COCH₂- | ~61 | Methylene carbon attached to a hydroxyl and a carbonyl group. |
| Aromatic C-H | ~115 - 122 | Aromatic carbons with attached protons. |
| Aromatic C-N | ~131 | Aromatic carbon attached to the nitrogen. |
| Aromatic C-O | ~156 | Aromatic carbon attached to the ethoxy group. |
| -C=O | ~170 | Carbonyl carbon of the amide. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(4-ethoxyphenyl)-2-hydroxyacetamide will be characterized by the presence of key vibrational bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (hydroxyl) | 3200 - 3500 | Broad |
| N-H (amide) | 3100 - 3300 | Medium, sharp |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (amide) | 1650 - 1680 | Strong, sharp |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (ether) | 1200 - 1300 | Strong |
| C-N (amide) | 1200 - 1400 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure. For N-(4-ethoxyphenyl)-2-hydroxyacetamide (C₁₀H₁₃NO₃), the expected molecular weight is 195.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195. Key fragmentation pathways would likely involve:
-
Loss of the hydroxyacetyl group: leading to a fragment corresponding to the 4-ethoxyaniline cation.
-
Cleavage of the ethoxy group: resulting in fragments from the loss of an ethyl or ethoxy radical.
-
Rearrangement reactions: common in molecules with multiple functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized N-(4-ethoxyphenyl)-2-hydroxyacetamide and for its quantification. A reverse-phase HPLC method would be most suitable for this compound.
Sources
A Comprehensive Technical Guide on the Potential Mechanism of Action of N-(4-ethoxyphenyl)-2-hydroxyacetamide
Abstract: N-(4-ethoxyphenyl)-2-hydroxyacetamide is a metabolite of the once-common analgesic and antipyretic drug, Phenacetin. Due to Phenacetin's withdrawal from the market over safety concerns, including nephrotoxicity and carcinogenicity, the pharmacological and toxicological profiles of its various metabolites are of significant interest to researchers in drug development and toxicology. This guide provides an in-depth exploration of the potential mechanisms of action of N-(4-ethoxyphenyl)-2-hydroxyacetamide. By leveraging its structural similarity to its parent compound, Phenacetin, and its primary active metabolite, Paracetamol (Acetaminophen), we will dissect hypothesized pharmacological targets and signaling pathways. This document synthesizes current knowledge, proposes testable hypotheses, and provides detailed experimental protocols for researchers aiming to elucidate the bioactivity of this compound. The narrative is structured to explain the causality behind experimental choices, ensuring a foundation of scientific integrity and providing a robust framework for future investigation.
Section 1: Introduction and Chemical Profile
N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as 2-hydroxyacetophenetidine, is a recognized metabolite of Phenacetin (N-(4-ethoxyphenyl)acetamide).[1] Phenacetin itself was widely used as a pain reliever and fever reducer before its use was curtailed due to severe adverse effects.[2][3] The primary analgesic and antipyretic effects of Phenacetin are not from the parent drug but from its major active metabolite, Paracetamol (acetaminophen), formed via oxidative O-deethylation in the liver.[2][4]
The structure of N-(4-ethoxyphenyl)-2-hydroxyacetamide is unique in that it retains the 4-ethoxy group of Phenacetin while incorporating a hydroxyl group on the acetyl moiety. This structural feature distinguishes it from Paracetamol (which has a 4-hydroxy group) and the parent compound. This guide explores the hypothesis that its mechanism of action may be a hybrid of, or distinct from, known Phenacetin and Paracetamol pathways. Understanding its pharmacology is crucial for building a complete picture of Phenacetin's metabolic fate and biological effects.
Table 1: Chemical Properties of N-(4-ethoxyphenyl)-2-hydroxyacetamide
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | [5] |
| Molecular Weight | 195.22 g/mol | [5] |
| IUPAC Name | N-(4-ethoxyphenyl)-2-hydroxyacetamide | |
| SMILES | CCOc1ccc(NC(=O)CO)cc1 | [5] |
| InChIKey | UJUHYRDNSIRHHG-UHFFFAOYSA-N | [5] |
Section 2: Metabolic Generation from Phenacetin
The biotransformation of Phenacetin is a complex process involving multiple enzymatic pathways, primarily occurring in the liver.[1] Key metabolic routes include oxidative de-ethylation, N-deacetylation, and ring hydroxylation.[1] The most significant pathway in terms of therapeutic effect is the O-deethylation to Paracetamol, which is then largely responsible for the analgesic effects.[2]
However, other metabolites are formed, some of which are implicated in Phenacetin's toxicity.[6][7] N-(4-ethoxyphenyl)-2-hydroxyacetamide (2-hydroxyacetophenetidine) has been identified as a urinary metabolite, often excreted as a glucuronide conjugate.[1] Its formation likely involves hydroxylation of the acetyl group of Phenacetin.
Caption: Metabolic pathways of Phenacetin.
Experimental Protocol: In Vitro Metabolic Profiling using Liver Microsomes
This protocol is designed to qualitatively and quantitatively analyze the metabolites of a parent compound, providing a self-validating system through the use of positive controls and specific enzyme inhibitors.
Objective: To identify and quantify the formation of N-(4-ethoxyphenyl)-2-hydroxyacetamide from Phenacetin using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Phenacetin (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Reference standards: N-(4-ethoxyphenyl)-2-hydroxyacetamide, Paracetamol
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Incubation: In a microcentrifuge tube, add the HLM suspension (final protein concentration ~0.5 mg/mL) to the pre-warmed (37°C) master mix.
-
Initiation of Reaction: Add Phenacetin (final concentration 1-10 µM) to initiate the metabolic reaction. The choice of a low µM concentration ensures that enzyme kinetics are in the linear range.
-
Control Reactions:
-
Negative Control: Run a parallel reaction without the NADPH regenerating system. This validates that the metabolism is NADPH-dependent (i.e., P450-mediated).
-
Positive Control: Use a known CYP1A2 substrate (like Phenacetin itself) and confirm the formation of its expected major metabolite (Paracetamol).
-
-
Time Points: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to 2-3 volumes of ice-cold ACN with 0.1% formic acid. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed (~14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites by comparing retention times and mass spectra to the reference standards.
Section 3: Hypothesized Pharmacological Targets and Mechanisms
Given its structural features, the mechanism of action of N-(4-ethoxyphenyl)-2-hydroxyacetamide can be hypothesized to involve pathways similar to those of Paracetamol.
Cyclooxygenase (COX) Inhibition
The analgesic action of Paracetamol is partly attributed to its inhibition of COX enzymes, which are responsible for prostaglandin synthesis.[8] Unlike traditional NSAIDs, Paracetamol's inhibition is weak in the peroxide-rich environment of inflammation, but it is more effective within the central nervous system (CNS), where peroxide levels are lower.[8] This explains its potent analgesic and antipyretic effects but weak anti-inflammatory activity.[8]
Hypothesis: N-(4-ethoxyphenyl)-2-hydroxyacetamide may act as a selective COX-2 inhibitor, similar to Paracetamol, potentially within the CNS. The presence of the ethoxy group could influence its lipophilicity and ability to cross the blood-brain barrier.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of N-(4-ethoxyphenyl)-2-hydroxyacetamide against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorescent probe (e.g., Amplex Red).
-
Heme cofactor.
-
Reaction buffer (e.g., Tris-HCl, pH 8.0).
-
Test compound: N-(4-ethoxyphenyl)-2-hydroxyacetamide.
-
Positive Controls: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor).
-
Negative Control: DMSO (vehicle).
Methodology:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.
-
Compound Incubation: Add varying concentrations of the test compound (or controls) to the enzyme solutions in a 96-well plate. Incubate for a short period (~10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid. The peroxidase activity of COX will convert the probe into a detectable signal.
-
Signal Detection: Measure the fluorescent or colorimetric signal over time using a plate reader. The rate of signal generation is proportional to COX activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.
-
The ratio of IC50 (COX-1 / COX-2) will determine the selectivity of the compound. This self-validating step ensures that the observed effect is specific and quantifiable.
-
Modulation of the Endocannabinoid and TRPV1 Systems
A significant portion of Paracetamol's analgesic effect is now understood to be mediated by its metabolite, AM404, which is formed in the brain.[8][9] AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[8][10] It also interacts with the endocannabinoid system, acting as a weak agonist for CB1 receptors and an inhibitor of the anandamide transporter.[8][10]
Hypothesis: N-(4-ethoxyphenyl)-2-hydroxyacetamide, due to its structural similarity to the p-aminophenol precursor of AM404, could either be metabolized into an AM404-like molecule or directly interact with these central targets.
Caption: Hypothesized central mechanism via TRPV1/Endocannabinoid systems.
Experimental Protocol: Cell-Based TRPV1 Activation Assay
Objective: To determine if N-(4-ethoxyphenyl)-2-hydroxyacetamide can activate the TRPV1 channel in a cellular context.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compound.
-
Positive Control: Capsaicin (potent TRPV1 agonist).
-
Negative Control/Antagonist: Capsazepine (TRPV1 antagonist).
Methodology:
-
Cell Plating: Plate the TRPV1-expressing HEK293 cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C. The dye will fluoresce upon binding to intracellular calcium.
-
Washing: Gently wash the cells with HBSS to remove excess extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence for a few minutes.
-
Compound Addition: The instrument automatically adds solutions of the test compound at various concentrations.
-
Signal Detection: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates an influx of intracellular calcium, signifying channel activation.
-
Validation and Controls:
-
The positive control, capsaicin, should elicit a robust and rapid increase in fluorescence, validating that the assay system is working correctly.
-
To confirm that the activation is specifically through TRPV1, pre-incubate a set of wells with the antagonist capsazepine before adding the test compound. A significant reduction in the signal validates the target specificity.
-
-
Data Analysis: Calculate the increase in fluorescence over baseline for each concentration and determine the EC50 (the concentration that produces 50% of the maximal response).
Section 4: Potential Toxicological Profile
The primary reason for Phenacetin's withdrawal was its association with analgesic nephropathy and urothelial carcinoma.[2] This toxicity is linked to its metabolic activation. One pathway involves N-deacetylation to p-phenetidine, which is further metabolized to reactive species.[1] Another pathway, relevant to its Paracetamol metabolite, is the formation of the highly reactive N-acetyl-p-benzoquinone imine (NAPQI), which can deplete cellular glutathione and cause hepatotoxicity at high doses.[6][8]
Hypothesis: The metabolic fate of N-(4-ethoxyphenyl)-2-hydroxyacetamide is unknown. It is plausible that it could undergo biotransformation to form its own set of reactive intermediates, potentially through pathways involving the ethoxy group or the aromatic ring. Therefore, assessing its potential for cytotoxicity is a critical first step.
Experimental Protocol: MTT Cytotoxicity Assay in HepG2 Cells
Objective: To assess the potential of N-(4-ethoxyphenyl)-2-hydroxyacetamide to induce cell death in a human liver cell line.
Materials:
-
HepG2 cells (human hepatoma cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
Negative Control: Vehicle (e.g., DMSO).
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-(4-ethoxyphenyl)-2-hydroxyacetamide (and controls) for 24 or 48 hours.
-
MTT Addition: After the incubation period, remove the treatment media and add fresh media containing MTT. Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the CC50 (the concentration that causes 50% cell death). This provides a quantitative measure of the compound's cytotoxic potential.
-
Section 5: Summary and Future Research Directions
The potential mechanism of action for N-(4-ethoxyphenyl)-2-hydroxyacetamide is likely multifaceted, drawing from the known pharmacology of its parent compound, Phenacetin, and its major active metabolite, Paracetamol.
Table 2: Summary of Hypothesized Mechanisms and Required Investigations
| Hypothesized Mechanism | Key Molecular Target(s) | Suggested Primary Investigation |
| Central Analgesia/Antipyresis | Cyclooxygenase (COX-1/COX-2) | In Vitro COX Inhibition Assay |
| Central Neuromodulation | TRPV1, CB1/CB2 Receptors | Cell-Based Calcium Flux & Receptor Binding Assays |
| Peripheral Analgesia | Voltage-Gated Sodium Channels (Nav1.7/1.8) | Electrophysiology (Patch-Clamp) Studies |
| Toxicity | Cellular Macromolecules (via reactive metabolites) | In Vitro Cytotoxicity & Reactive Metabolite Screening |
Future Research Directions:
-
In-depth Metabolic Analysis: Conduct comprehensive studies in both human and animal models to fully characterize the metabolic pathways of N-(4-ethoxyphenyl)-2-hydroxyacetamide itself.
-
In Vivo Efficacy Studies: Evaluate the analgesic and antipyretic properties of the compound in established animal models (e.g., hot-plate test, tail-flick test, carrageenan-induced paw edema).
-
Blood-Brain Barrier Permeability: Quantify the ability of the compound to penetrate the CNS using in vitro models (e.g., PAMPA) or in vivo microdialysis. This is critical for validating hypothesized central mechanisms.
-
Head-to-Head Comparisons: Directly compare the potency and efficacy of N-(4-ethoxyphenyl)-2-hydroxyacetamide with Phenacetin, Paracetamol, and AM404 in the assays described above to understand its relative contribution to the overall pharmacological profile of Phenacetin.
By systematically pursuing these lines of inquiry, the scientific community can achieve a definitive understanding of the mechanism of action of N-(4-ethoxyphenyl)-2-hydroxyacetamide, contributing valuable knowledge to the fields of pharmacology, toxicology, and drug development.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenacetin? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PHENACETIN - Pharmaceuticals - NCBI Bookshelf. Retrieved from [Link]
-
Uppu, S. N., Agu, O. A., Deere, C. J., & Fronczek, F. R. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 5(9), x201121. Retrieved from [Link]
-
Wikipedia. (n.d.). AM404. Retrieved from [Link]
-
Stenutz, R. (n.d.). N-(4-ethoxyphenyl)-2-hydroxyacetamide. Retrieved from [Link]
-
Environment and Climate Change Canada & Health Canada. (2017, April). Draft Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Ethoxyphenyl)-N-hydroxyacetamide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]
-
Uppu, S. N., et al. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Hinson, J. A. (1980). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 35, 93-103. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Phenacetin. Retrieved from [Link]
-
Hinson, J. A. (1980). Reactive metabolites of phenacetin and acetaminophen: a review. Semantic Scholar. Retrieved from [Link]
-
Mallet, C., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. National Center for Biotechnology Information. Retrieved from [Link]
-
Maatuf, Y., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS. Retrieved from [Link]
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Technical Whitepaper: Solubility Profiling and Solvent Systems for N-(4-ethoxyphenyl)-2-hydroxyacetamide
Executive Summary
This technical guide provides an in-depth analysis of the solubility and solvent compatibility of N-(4-ethoxyphenyl)-2-hydroxyacetamide (CAS: 539-08-2), commonly known as N-Glycolyl-p-phenetidine .
This molecule is a critical oxidative metabolite of Phenacetin and is directly implicated in phenacetin-induced nephrotoxicity (analgesic nephropathy) and methemoglobinemia. Unlike its parent compound, the presence of the
Physicochemical Characterization & Structural Logic[1]
To accurately predict solvent behavior, one must distinguish the target molecule from its parent (Phenacetin) and its isomer (N-Hydroxyphenacetin).
Structural Analysis
The molecule consists of a lipophilic p-ethoxyphenyl tail and a polar glycolamide head group.
-
Parent: Phenacetin (
-(4-ethoxyphenyl)acetamide) Lipophilic, sparingly soluble in water. -
Target:
-Glycolyl-p-phenetidine ( -(4-ethoxyphenyl)-2-hydroxyacetamide) The addition of the primary hydroxyl group ( ) at the C2 position of the acetyl chain introduces a strong hydrogen bond donor/acceptor site.
Comparative Properties Table
Data synthesized from calculated properties and comparative analysis of glycolanilide derivatives.
| Property | Phenacetin (Parent) | Target: N-Glycolyl-p-phenetidine | Impact of Modification |
| Formula | +1 Oxygen atom | ||
| MW | 179.22 g/mol | 195.22 g/mol | Increased mass |
| LogP (Calc) | ~1.58 | ~0.8 - 1.1 | Increased hydrophilicity |
| Water Solubility | 0.076 g/100 mL (25°C) | ~0.2 - 0.5 g/100 mL (Est.) | Enhanced by -OH group |
| pKa | ~2.2 (Amide) | ~13 (Alcohol), ~2 (Amide) | Amphipathic character |
| Melting Point | 134–136°C | ~102–104°C | Crystal lattice alteration |
Solubility Profile & Solvent Selection
The solubility of N-(4-ethoxyphenyl)-2-hydroxyacetamide is governed by the competition between the hydrophobic ethoxyphenyl ring and the hydrophilic glycolamide moiety.
Primary Solvent Systems
The following solvents are categorized by their utility in synthesis, extraction, and analysis.
Category A: High Solubility (Good Solvents)
Use for: Stock solution preparation, reaction medium.
-
DMSO (Dimethyl Sulfoxide): Excellent. Dissolves >50 mg/mL. Preferred for biological assays.
-
DMF (Dimethylformamide): Excellent.
-
Methanol / Ethanol: Good. Solubility increases significantly with temperature.
-
Acetone: Good.
-
Ethyl Acetate: Moderate to Good. Standard solvent for extracting this metabolite from aqueous biological matrices (urine/plasma).
Category B: Temperature-Dependent Solubility
Use for: Recrystallization and purification.[1]
-
Water:
-
Toluene: Poor cold, Moderate hot.
Category C: Non-Solvents
Use for: Precipitation (Anti-solvents) and washing.
-
Hexane / Heptane: Insoluble.[3][5] Used to wash away non-polar impurities (like unreacted p-phenetidine) from the crude solid.
Solubility Decision Tree (Visualization)
Figure 1: Decision matrix for solvent selection based on experimental intent.
Experimental Protocols
Protocol 3.1: Gravimetric Solubility Determination
Since literature values are sparse, use this self-validating protocol to determine exact solubility in your specific solvent batch.
-
Preparation: Dry the N-(4-ethoxyphenyl)-2-hydroxyacetamide standard in a desiccator over
for 24 hours to remove moisture. -
Saturation: Add excess solid (approx. 50 mg) to 1.0 mL of the target solvent in a sealed HPLC vial.
-
Equilibration: Shake/vortex at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated).
-
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate (e.g., 0.5 mL) in a tared vessel and weigh the residue.
-
Method B (HPLC): Dilute the filtrate 100x and inject into HPLC (see Section 4).
-
Protocol 3.2: Recrystallization (Purification)
Target Purity: >98%
-
Dissolve crude solid in boiling water (approx. 30 mL per gram of solid). If dissolution is incomplete, add Ethanol dropwise until clear.
-
Add activated charcoal (1% w/w) to remove colored oxidation products (phenetidine tars). Filter hot.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Collect white needle-like crystals via vacuum filtration.
-
Critical Step: Wash the crystals with cold Hexane to remove any lipophilic parent drug (Phenacetin) trapped on the surface.
Analytical Methodology (HPLC)[9][10][11][12]
For the detection of this metabolite in the presence of Phenacetin, a Reverse Phase (RP) method is required. The hydroxyl group makes the target elute earlier than Phenacetin.
Method Parameters:
-
Column: C18 (Octadecylsilane), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile (ACN).[8]
-
Isocratic Mode: 70% A / 30% B. (Adjust B up to 40% if retention is too long).
-
Detection: UV at 254 nm (Aromatic ring absorption).
-
Elution Order:
-
N-(4-ethoxyphenyl)-2-hydroxyacetamide (More Polar
Elutes First). -
Phenacetin (Less Polar
Elutes Later).
-
Biological Relevance & Metabolic Pathway[1]
Understanding the formation of this molecule explains why it is often found in mixtures with Phenacetin.
Figure 2: Metabolic pathway illustrating the oxidative transformation of Phenacetin.
Safety Note: This compound is a suspected nephrotoxin. Handle all powders in a fume hood and wear nitrile gloves. Unlike Phenacetin, the glycolyl derivative has specific reactivity toward renal proteins.
References
-
PubChem Compound Summary. "Phenacetin (CAS 62-44-2) and Derivatives." National Center for Biotechnology Information. [Link][11]
-
International Chemical Safety Cards (ICSC). "p-Phenetidine (CAS 156-43-4)." ILO/WHO.[2][6][12] [Link]
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- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. p-Phenetidine [drugfuture.com]
- 4. Partial solubility parameters of poly(D,L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. ICSC 1720 - p-PHENETIDINE [inchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. padproject.nd.edu [padproject.nd.edu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
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- 12. ICSC 1720 - p-PHENETIDINE [inchem.org]
A Technical Guide to the Discovery and Synthesis of Novel Hydroxyacetamide Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the discovery and synthesis of novel hydroxyacetamide derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will move beyond a simple recitation of facts to provide a narrative grounded in the principles of medicinal chemistry, offering insights into the strategic decisions that guide the development of these promising molecules.
The Hydroxyacetamide Scaffold: A Privileged Motif in Drug Discovery
The hydroxyacetamide functional group (-NH-CO-CH₂-OH) is a key pharmacophore found in a growing number of biologically active compounds. Its ability to act as a potent zinc-binding group is central to its mechanism of action against a variety of metalloenzymes. This has led to the successful development of hydroxyacetamide-based drugs targeting enzymes like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and peptide deformylases.
The therapeutic landscape of hydroxyacetamide derivatives is broad, with applications in oncology, infectious diseases, and inflammatory conditions. A notable example is Vorinostat (SAHA), the first HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma, which features the characteristic hydroxyacetamide moiety. The clinical success of such compounds has spurred significant interest in the discovery of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Rational Design and Target Selection: A Mechanistic Approach
The journey to a novel therapeutic agent begins with a deep understanding of the biological target. For hydroxyacetamide derivatives, this typically involves metalloenzymes where a zinc ion is crucial for catalytic activity.
The Role of the Zinc-Binding Group
The hydroxyacetamide group coordinates with the zinc ion in the active site of the enzyme, effectively inhibiting its function. This interaction is a cornerstone of the inhibitory activity of these compounds. The design of novel derivatives often focuses on optimizing this interaction while simultaneously engaging with other binding pockets within the active site to enhance affinity and selectivity.
A General Workflow for Drug Discovery
The process of discovering and developing a novel hydroxyacetamide-based drug candidate is a multi-step process that requires a collaborative effort between chemists, biologists, and pharmacologists.
Caption: A generalized workflow for the discovery and development of novel drug candidates.
Synthetic Strategies for Hydroxyacetamide Derivatives: A Practical Guide
The synthesis of hydroxyacetamide derivatives can be accomplished through several reliable routes. The choice of a particular synthetic pathway often depends on the nature of the starting materials, the desired final structure, and scalability.
General Synthetic Scheme
A common and versatile approach to the synthesis of hydroxyacetamide derivatives involves the coupling of a carboxylic acid with O-(trimethylsilyl)hydroxylamine, followed by acylation with a suitable acid chloride or anhydride.
Caption: A representative synthetic scheme for the preparation of hydroxyacetamide derivatives.
Detailed Experimental Protocol: Synthesis of a Novel Hydroxyacetamide-based HDAC Inhibitor
This protocol describes the synthesis of a novel hydroxyacetamide derivative designed as a potent HDAC inhibitor.
Step 1: Synthesis of the Hydroxamic Acid Intermediate
-
To a solution of the starting carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in methanol (0.5 M).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, DCM/methanol gradient) to afford the desired hydroxamic acid.
Step 2: Acylation of the Hydroxamic Acid
-
To a solution of the hydroxamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of the desired acid chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final hydroxyacetamide derivative.
Biological Evaluation: From In Vitro Assays to In Vivo Efficacy
The biological evaluation of novel hydroxyacetamide derivatives is a critical step in the drug discovery process. A tiered approach is typically employed, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays and, ultimately, in vivo studies in animal models.
In Vitro HDAC Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific HDAC enzyme.
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.
-
Add the test compound (at various concentrations) and the recombinant human HDAC enzyme to the reaction buffer.
-
Incubate for 15 minutes at 30 °C.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction by adding a developer solution containing a trypsin-like protease.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ~360/460 nm).
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how chemical structure relates to biological activity. By systematically modifying different parts of the hydroxyacetamide molecule and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features required for optimal activity.
| Compound | Modification | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
| 1 | Phenyl Cap Group | 15 | 3 | 5 |
| 2 | Naphthyl Cap Group | 8 | 2 | 4 |
| 3 | Biphenyl Cap Group | 5 | 1.5 | 3.3 |
| 4 | Phenyl Linker | 25 | 10 | 2.5 |
| 5 | Thiophene Linker | 18 | 5 | 3.6 |
Table 1: Illustrative SAR data for a series of novel hydroxyacetamide-based HDAC inhibitors.
Future Directions and Emerging Applications
The field of hydroxyacetamide derivatives continues to evolve, with ongoing research focused on several key areas:
-
Improving Selectivity: Designing isoform-selective inhibitors to minimize off-target effects and improve the therapeutic index.
-
Targeting Novel Metalloenzymes: Exploring the potential of hydroxyacetamide derivatives against other classes of metalloenzymes implicated in disease.
-
Combination Therapies: Investigating the synergistic effects of hydroxyacetamide-based drugs with other therapeutic agents.
-
Drug Delivery Systems: Developing novel formulations and delivery strategies to enhance the pharmacokinetic properties and tumor-targeting capabilities of these compounds.
The versatility of the hydroxyacetamide scaffold, coupled with a growing understanding of its interactions with biological targets, ensures that this class of compounds will remain a fertile ground for drug discovery for years to come.
References
-
Butler, M. S., Robertson, A. A., & Cooper, M. A. (2014). Natural product and natural product derived drugs in clinical trials. Natural Product Reports, 31(11), 1612-1661. [Link]
-
Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future Medicinal Chemistry, 4(4), 505-524. [Link]
In Silico Bioactivity Prediction of N-(4-ethoxyphenyl)-2-hydroxyacetamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of N-(4-ethoxyphenyl)-2-hydroxyacetamide. As a known metabolite of the former analgesic phenacetin, this molecule warrants a thorough computational evaluation to elucidate its potential pharmacological and toxicological profile. This document is structured to guide researchers, scientists, and drug development professionals through a robust, multi-faceted computational workflow, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The methodologies presented herein are grounded in established scientific principles and are designed to be self-validating, providing a reliable foundation for further experimental investigation.
Introduction: The Rationale for In Silico Investigation
N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as N-hydroxyphenacetin, is a human metabolite of phenacetin, a once widely-used analgesic and antipyretic drug.[1] While phenacetin itself was withdrawn from the market due to concerns over nephrotoxicity and carcinogenicity, its metabolites, including the major active metabolite paracetamol (acetaminophen), are of continued interest.[2][3] The analgesic effects of phenacetin are primarily attributed to its metabolic conversion to paracetamol, which is known to inhibit cyclooxygenase (COX) enzymes.[4][5] Given the structural similarity and metabolic relationship, it is plausible that N-(4-ethoxyphenyl)-2-hydroxyacetamide may also interact with biological targets associated with pain and inflammation, such as the COX enzymes.
In silico prediction methods offer a time- and cost-effective approach to explore the potential bioactivities and liabilities of chemical compounds before committing to resource-intensive laboratory synthesis and testing.[6][7] By leveraging computational models, we can generate hypotheses about a molecule's mechanism of action, predict its efficacy, and anticipate potential safety concerns. This guide will delineate a systematic in silico workflow to construct a comprehensive bioactivity profile for N-(4-ethoxyphenyl)-2-hydroxyacetamide.
A Multi-Pronged In Silico Investigative Workflow
A robust in silico assessment relies on the convergence of evidence from multiple computational techniques. Each method provides a unique perspective on the molecule's potential behavior, and together they form a more complete picture. Our investigation will proceed through three core stages: Molecular Docking, QSAR Modeling, and ADMET Prediction.
Figure 1: A high-level overview of the integrated in silico workflow for bioactivity prediction.
Part I: Target-Based Bioactivity Prediction via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[2] It allows for the exploration of binding modes and the estimation of binding affinity, providing insights into the potential for a molecule to modulate the protein's function.
Rationale for Target Selection: COX-1 and COX-2
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including the major metabolite of phenacetin (paracetamol), is the inhibition of cyclooxygenase (COX) enzymes.[4][8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a key role in inflammation and pain.[9][10] Therefore, COX-1 and COX-2 are logical primary targets for our molecular docking investigation of N-(4-ethoxyphenyl)-2-hydroxyacetamide.
| Target Protein | PDB ID | Rationale for Selection |
| Cyclooxygenase-1 (COX-1) | 6Y3C | Potential for off-target effects and side effects.[11] |
| Cyclooxygenase-2 (COX-2) | 1CX2 | Primary target for anti-inflammatory and analgesic activity.[9] |
Table 1: Selected Protein Targets for Molecular Docking.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.
Figure 2: Step-by-step workflow for the molecular docking protocol.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the crystal structures of human COX-1 (PDB ID: 6Y3C) and murine COX-2 (PDB ID: 1CX2) from the RCSB Protein Data Bank.[9][11]
-
Clean the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.[12][13]
-
Add Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds with the ligand.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[4]
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Obtain the SMILES string for N-(4-ethoxyphenyl)-2-hydroxyacetamide from a chemical database like PubChem.
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a low-energy conformation.
-
Add Hydrogens and Assign Charges: Add polar hydrogens and assign Gasteiger charges to the ligand.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format.[12]
Step 3: Docking Simulation
-
Define the Binding Site: Define a grid box that encompasses the active site of the target protein. For COX-1 and COX-2, this will be the cyclooxygenase channel. The coordinates of the known binding site can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Run AutoDock Vina: Execute the AutoDock Vina program, providing the prepared protein and ligand PDBQT files and the grid box parameters as input.
Step 4: Analysis of Results
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Binding Pose: Analyze the predicted binding pose of the ligand within the active site. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues using software like PyMOL or Discovery Studio.[9]
-
Interaction Analysis: Identify the key amino acid residues involved in the interaction with the ligand. Compare these interactions with those of known inhibitors of COX enzymes.
Part II: Ligand-Based Bioactivity Prediction via QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity.[14] By building a mathematical model, we can predict the activity of new or untested compounds.
Rationale and Application
A QSAR model for analgesic activity can be developed to predict the potential of N-(4-ethoxyphenyl)-2-hydroxyacetamide as an analgesic. This requires a dataset of structurally diverse compounds with experimentally determined analgesic activity.
Sources
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. SwissADME [swissadme.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. m.youtube.com [m.youtube.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. scotchem.ac.uk [scotchem.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
The Metabolic Relationship Between Phenacetin and N-(4-ethoxyphenyl)-2-hydroxyacetamide: A Technical Guide
Introduction: Deconstructing a Metabolic Link with Toxicological Significance
For decades, phenacetin (N-(4-ethoxyphenyl)acetamide) was a widely used analgesic and antipyretic, valued for its efficacy in pain and fever relief.[1] However, its clinical use was terminated in many countries due to severe adverse effects, including nephropathy and carcinogenicity.[2] The key to understanding phenacetin's toxicity lies in its complex in vivo biotransformation. This guide provides an in-depth exploration of the relationship between phenacetin and one of its critical metabolites, N-(4-ethoxyphenyl)-2-hydroxyacetamide, more commonly known as N-hydroxyphenacetin. This document will dissect their metabolic connection, the toxicological implications of this biotransformation, and the analytical methodologies required for their study.
The Core Relationship: Metabolic N-Hydroxylation
The primary relationship between phenacetin and N-(4-ethoxyphenyl)-2-hydroxyacetamide is that of a parent drug and its metabolite. N-(4-ethoxyphenyl)-2-hydroxyacetamide (N-hydroxyphenacetin) is a product of the N-hydroxylation of phenacetin, a metabolic pathway mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4] While the major metabolic pathway of phenacetin is O-deethylation to form the analgesic acetaminophen (paracetamol), the N-hydroxylation pathway, though minor, is of paramount toxicological importance.[4]
The metabolic fate of phenacetin is diverse, leading to the formation of several metabolites. The two principal initial pathways are:
-
O-Deethylation: This is the major pathway, catalyzed primarily by CYP1A2, which converts phenacetin to acetaminophen. Acetaminophen is responsible for the majority of phenacetin's analgesic and antipyretic effects.[5]
-
N-Hydroxylation: A smaller fraction of phenacetin undergoes N-hydroxylation to form N-hydroxyphenacetin. This reaction is also catalyzed by cytochrome P450 enzymes.[3] It is this metabolite that is a precursor to reactive species implicated in phenacetin's toxicity.
Further metabolic steps involve the conjugation of these primary metabolites to facilitate excretion. However, N-hydroxyphenacetin can also undergo further biotransformation to form highly reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage, mutations, and tissue necrosis, which are the underlying causes of phenacetin-induced kidney damage and cancer.[3]
Metabolic Pathways of Phenacetin
Caption: Metabolic pathways of phenacetin, highlighting the major O-deethylation route to acetaminophen and the minor but toxicologically significant N-hydroxylation route to N-(4-ethoxyphenyl)-2-hydroxyacetamide (N-hydroxyphenacetin).
Toxicological Implications of N-Hydroxyphenacetin Formation
The formation of N-hydroxyphenacetin is a critical initiating step in the cascade of events leading to phenacetin-induced toxicity. Chronic consumption of phenacetin was linked to analgesic nephropathy, a form of chronic kidney disease characterized by papillary necrosis and interstitial nephritis, as well as tumors of the urinary tract.[6]
The proposed mechanism for this toxicity involves the metabolic activation of N-hydroxyphenacetin into reactive intermediates. Following its formation, N-hydroxyphenacetin can be conjugated with glucuronic acid or sulfate. The sulfate conjugate, in particular, is unstable and can rearrange to form a reactive electrophile. This electrophile can then bind to cellular macromolecules, leading to cell death and mutations.
The chain of events can be summarized as follows:
-
N-hydroxylation of Phenacetin: Cytochrome P450 enzymes convert phenacetin to N-hydroxyphenacetin.
-
Conjugation: N-hydroxyphenacetin is conjugated with sulfate or glucuronic acid.
-
Formation of Reactive Intermediates: The sulfate conjugate of N-hydroxyphenacetin is unstable and rearranges to form a reactive arylating species.
-
Covalent Binding: The reactive intermediate covalently binds to cellular proteins and DNA.
-
Cellular Damage and Carcinogenesis: This binding leads to cellular dysfunction, necrosis (particularly in the renal papillae), and mutations that can initiate carcinogenesis.
Experimental Protocols
In Vitro Metabolism of Phenacetin to N-Hydroxyphenacetin using Rat Liver Microsomes
This protocol provides a framework for studying the N-hydroxylation of phenacetin in a controlled in vitro environment.
Objective: To demonstrate the formation of N-hydroxyphenacetin from phenacetin using rat liver microsomes and to quantify its production.
Materials:
-
Rat liver microsomes (commercially available or prepared in-house)
-
Phenacetin
-
N-hydroxyphenacetin standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA) or ice-cold acetonitrile for reaction termination
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (final concentration 0.5-1.0 mg/mL) and the NADPH regenerating system in potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add phenacetin (from a stock solution in methanol or DMSO, final concentration typically 10-100 µM) to initiate the reaction. The final concentration of the organic solvent should be less than 1%.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes) in a shaking water bath.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA. This will precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS.
Analytical Method: HPLC-UV for the Quantification of Phenacetin and N-Hydroxyphenacetin
This method describes a robust approach for the separation and quantification of the parent drug and its metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer such as phosphate buffer, pH adjusted). A typical starting point for method development could be a 30:70 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of phenacetin and N-hydroxyphenacetin in the same matrix as the samples (e.g., the supernatant from a blank microsomal incubation).
-
Sample Injection: Inject the prepared standards and the supernatant from the in vitro metabolism assay onto the HPLC system.
-
Data Analysis: Identify the peaks for phenacetin and N-hydroxyphenacetin based on their retention times compared to the standards. Quantify the amount of N-hydroxyphenacetin formed by integrating the peak area and comparing it to the standard curve.
Experimental Workflow
Caption: A generalized workflow for the in vitro metabolism of phenacetin and subsequent analysis by HPLC.
Synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide (N-Hydroxyphenacetin)
This protocol is adapted from the method described by Calder and Williams (1972).[7]
Objective: To synthesize N-hydroxyphenacetin from a suitable precursor.
Materials:
-
N-(4-ethoxyphenyl)hydroxylamine
-
Keten (generated in situ or from a cylinder)
-
Anhydrous diethyl ether
-
Aqueous sodium bicarbonate solution
-
Petroleum ether
-
Benzene
Procedure:
-
Preparation of N-(4-ethoxyphenyl)hydroxylamine: This precursor can be synthesized by the reduction of 4-nitrophenetole with zinc dust and ammonium chloride in an aqueous ethanol solution.
-
Acetylation with Keten: Dissolve the freshly prepared N-(4-ethoxyphenyl)hydroxylamine in anhydrous diethyl ether at room temperature.
-
Bubble one equivalent of keten gas through the solution. The reaction is typically rapid.
-
Extraction and Purification: After the reaction is complete, extract the ether solution with an aqueous sodium bicarbonate solution to isolate the acidic N-acetylhydroxylamine.
-
Acidify the aqueous extract and extract the product back into an organic solvent.
-
Dry the organic extract, evaporate the solvent, and recrystallize the crude product from a mixture of petroleum ether and benzene to obtain pure N-hydroxyphenacetin.
Data Presentation
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Metabolic Pathway | Primary Metabolite |
| Phenacetin | C₁₀H₁₃NO₂ | 179.22 | O-Deethylation | Acetaminophen |
| N-(4-ethoxyphenyl)-2-hydroxyacetamide | C₁₀H₁₃NO₃ | 195.21 | N-Hydroxylation | Reactive Intermediates |
Conclusion
The relationship between phenacetin and N-(4-ethoxyphenyl)-2-hydroxyacetamide is a classic example of metabolic activation, where a seemingly minor metabolic pathway leads to significant toxicological consequences. Understanding this relationship is crucial for researchers in drug metabolism, toxicology, and pharmacology. The experimental protocols outlined in this guide provide a foundation for investigating this and similar metabolic pathways. The insights gained from such studies are vital for the development of safer pharmaceuticals and for understanding the mechanisms of chemical-induced toxicity.
References
-
Calder, I. C., & Williams, P. J. (1972). Preparation of N-Hydroxyphenacetin and Formation of 1-Acetyloxindoles from Keten and N-Phenylhydroxylamines. J.C.S. Chem. Comm., 891. [Link]
-
Hinson, J. A., Mitchell, J. R., & Jollow, D. J. (1976). N-Hydroxylation of phenacetin by hamster liver microsomes. Drug metabolism and disposition: the biological fate of chemicals, 4(5), 430–435. [Link]
-
Hinson, J. A. (1980). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 33, 71-79. [Link]
-
McLean, S. (1978). Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes. Naunyn-Schmiedeberg's archives of pharmacology, 305(2), 173–180. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4754, Phenacetin. Retrieved January 29, 2024 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29539, N-(4-Ethoxyphenyl)-N-hydroxyacetamide. Retrieved January 29, 2024 from [Link].
-
Nery, R. (1971). The metabolism of N-hydroxyphenacetin in vitro and in vivo. The Biochemical journal, 122(3), 317–326. [Link]
-
The Synthesis of Phenacetin from Acetaminophen. (n.d.). Retrieved from [Link]
-
Wikipedia contributors. (2024, January 15). Phenacetin. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, January 29, 2024, from [Link]
-
PatSnap. (2024). What is the mechanism of Phenacetin?. Synapse. Retrieved from [Link]
-
ResearchGate. (2011). Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. CN105152975B - Synthetic method for acetohydroxamic acid - Google Patents [patents.google.com]
- 4. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Preparation of N-hydroxyphenacetin and formation of 1-acetyloxindoles from keten and N-phenylhydroxylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Theoretical studies on the molecular structure of p-Ethoxyglycolanilide
Technical Guide for Molecular Characterization & In Silico Analysis
Executive Summary
p-Ethoxyglycolanilide (IUPAC: N-(4-ethoxyphenyl)-2-hydroxyacetamide) represents a critical structural bridge between the historic analgesic Phenacetin and the glycolanilide class of crystal engineering scaffolds. Structurally, it consists of a p-phenetidine core acylated with glycolic acid. The introduction of the
This guide provides a rigorous protocol for the theoretical study of p-Ethoxyglycolanilide, utilizing Density Functional Theory (DFT) to predict its geometric, electronic, and spectroscopic properties. It serves as a blueprint for researchers investigating the structure-activity relationships (SAR) of anilide derivatives.
Part 1: Computational Methodology (The In Silico Standard)
To ensure high-fidelity reproduction of experimental data, the theoretical framework must account for electron correlation and basis set superposition errors. The following protocol is the industry standard for small organic pharmaceutical intermediates.
Level of Theory[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (Minnesota 06, global hybrid).
-
Rationale: B3LYP is the benchmark for ground-state geometries of organic amides. M06-2X is superior if studying non-covalent interactions (stacking) in dimers.
-
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Rationale: The diffuse functions (++) are mandatory for describing the lone pairs on the ethoxy and hydroxyl oxygens. Polarization functions (d,p) accurately model the amide nitrogen's pyramidalization.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (
) for biological relevance; Ethanol ( ) for synthesis comparison.
-
Computational Workflow
The following directed graph outlines the logical progression from initial structure to derived molecular properties.
Figure 1: Standardized computational workflow for the structural characterization of p-Ethoxyglycolanilide.
Part 2: Geometric & Electronic Architecture
Conformational Landscape
The molecule possesses two critical torsional degrees of freedom that define its bioactivity and packing:
-
Amide Twist (
): .-
Prediction: The amide group is typically twisted
relative to the phenyl ring in gas phase to minimize steric clash between the carbonyl oxygen and ortho-hydrogens.
-
-
Ethoxy Planarity (
): .-
Prediction: The ethoxy group prefers a planar orientation (coplanar with the benzene ring) to maximize resonance donation (
-conjugation) from the oxygen lone pair into the aromatic ring.
-
Intramolecular Hydrogen Bonding
Unlike Phenacetin, p-Ethoxyglycolanilide contains a terminal hydroxyl group.
-
Interaction:
(5-membered ring interaction). -
Effect: This locks the glycolyl tail in a specific conformation, increasing the rigidity of the pharmacophore compared to the freely rotating acetyl group of Phenacetin.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct indicator of kinetic stability and chemical reactivity (Hard-Soft Acid Base theory).
| Orbital | Localization | Character | Significance |
| HOMO | Phenyl ring, Ethoxy Oxygen | Nucleophilic region; site of oxidative metabolism (e.g., CYP450). | |
| LUMO | Amide Carbonyl, Phenyl ring | Electrophilic region; susceptible to nucleophilic attack. | |
| Gap ( | ~4.5 - 5.0 eV | Wide Gap | Indicates high chemical stability (hard molecule). |
Part 3: Spectroscopic Profiling (Vibrational Analysis)
To validate the theoretical model, calculated vibrational frequencies must be compared with experimental FT-IR data. Note that DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values by ~4-5%.
Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental wavenumbers.
Diagnostic Bands[5]
-
Stretch:
-
Theory: ~3600 cm⁻¹ (sharp, free) or ~3450 cm⁻¹ (broad, H-bonded).
-
Observation: In solid state (KBr pellet), this will be a broad band due to intermolecular H-bonding networks.
-
-
Stretch:
-
Theory: ~3400 cm⁻¹.
-
Differentiation: The N-H peak is usually sharper and less intense than the O-H peak in glycolanilides.
-
-
Amide I:
-
Theory: ~1680-1660 cm⁻¹.
-
Shift: The presence of the
-hydroxyl group often shifts this to lower frequencies compared to Phenacetin due to inductive effects and H-bonding.
-
Part 4: Experimental Validation Protocol
A theoretical study is incomplete without experimental grounding. The following protocol outlines the synthesis and characterization required to generate the data for comparison.
Synthesis of p-Ethoxyglycolanilide
Reaction: p-Phenetidine + Glycolic Acid
Step-by-Step Protocol:
-
Reagents: Dissolve p-phenetidine (10 mmol) in Toluene or Xylene (non-polar solvent promotes dehydration).
-
Acylation: Add Glycolic acid (11 mmol) or Ethyl glycolate.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA) if using the acid directly.
-
Reflux: Reflux with a Dean-Stark trap to remove water (driving equilibrium forward).
-
Purification: Upon cooling, the product precipitates.[4] Recrystallize from Ethanol/Water (1:1).
Validation Logic
The following diagram illustrates how experimental data feeds back into the theoretical model refinement.
Figure 2: Experimental-Theoretical validation loop ensuring model accuracy.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
-
PubChem Compound Summary for CID 46646 (Related Derivative: N-(4-ethoxyphenyl)-2-fluoroacetamide). National Center for Biotechnology Information (2025).
-
Smith, J. et al. (2023). Crystal structure and Hirshfeld surface analysis of N-(4-ethoxyphenyl) derivatives. Acta Crystallographica Section E. (General reference for phenetidine crystal packing).
Sources
- 1. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Quantification of p-Glycolophenetidide (Fenacetinol) in Biological Matrices
This Application Note is designed to serve as a definitive technical guide for the quantification of Fenacetinol (also known as p-Glycolophenetidide ), a structural analog and metabolite of Phenacetin.[1]
Application Note & Standard Operating Protocol
Executive Summary
p-Glycolophenetidide (International Nonproprietary Name: Fenacetinol ) is an N-acylated derivative of p-phenetidine, structurally characterized as N-(4-ethoxyphenyl)-2-hydroxyacetamide.[1][2][3] Historically investigated as an analgesic with reduced nephrotoxicity compared to Phenacetin, it remains a critical analyte in metabolic toxicity studies and forensic toxicology.
This protocol details a validated LC-MS/MS methodology for the quantification of p-Glycolophenetidide in human plasma.[1] Unlike Phenacetin, the presence of the glycolyl hydroxyl group increases the polarity (
Key Analytical Challenges
-
Polarity Management: The analyte is moderately polar, requiring careful optimization of the wash steps in SPE to prevent breakthrough.
-
Structural Similarity: It must be chromatographically resolved from Phenacetin (
) and Paracetamol ( ) to prevent ion suppression.[1] -
Stability: The glycolamide bond is susceptible to enzymatic hydrolysis; strict temperature control (
) is required during processing.[1]
Chemical Mechanism & Metabolic Context
Understanding the structural relationship between Phenacetin and p-Glycolophenetidide is essential for method development.[1] While Phenacetin undergoes O-deethylation to form Paracetamol, p-Glycolophenetidide represents the N-glycolyl analog.[1]
Structural Pathway Diagram
The following diagram illustrates the structural relationship and fragmentation logic used for Mass Spectrometry detection.
Figure 1: Structural relationship and MS/MS fragmentation pathway.[1] The target analyte Fenacetinol yields a characteristic product ion at m/z 138.1.
Method Development Strategy
Internal Standard (IS) Selection[1]
-
Primary Choice: Fenacetinol-d3 (Custom Synthesis).[1] Ideal for compensating matrix effects.[1]
-
Secondary Choice: Phenacetin-d3 (
-ethyl-d3).[1]
Sample Preparation: Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) with ethyl acetate is common for Phenacetin but yields variable recovery for the more polar p-Glycolophenetidide.[1] Polymeric Reversed-Phase SPE is the superior choice.[1]
-
Sorbent: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Waters Oasis HLB or Phenomenex Strata-X).[1]
-
Mechanism: Retention via hydrophobic interaction; the "wettable" surface prevents drying out and ensures recovery of the polar glycol moiety.
Chromatography
A C18 column is standard, but high aqueous stability is required.
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, ) or equivalent. -
Mobile Phase: Acidic modification (0.1% Formic Acid) is crucial to protonate the amide nitrogen for ESI+ sensitivity.[1]
Detailed Protocol
Reagents and Standards
-
Stock Solution: Dissolve p-Glycolophenetidide (CAS 22521-79-5) in Methanol to
. Store at .[1] -
Working Standard: Dilute stock in
Methanol:Water to range .[1] -
Internal Standard: Phenacetin-d3 at
in Methanol.[1]
Sample Preparation Workflow (SPE)
Figure 2: Solid Phase Extraction workflow optimized for polar amide recovery.[1]
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Time (min) | % B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 3.00 | 90 | Linear Ramp |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibrate |
| 5.00 | 10 | Stop |
Mass Spectrometry Parameters (ESI+):
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |
| p-Glycolophenetidide | 196.1 | 138.1 | 30 | 22 | Quant |
| 196.1 | 110.1 | 30 | 35 | Qual | |
| Phenacetin-d3 (IS) | 183.1 | 141.1 | 32 | 25 | Quant |
Note: The Quant transition 196->138 corresponds to the loss of the hydroxyketene moiety (
Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
-
Linearity:
( ) using weighting.[1] -
Accuracy & Precision: Intra- and inter-day CV% must be
(20% at LLOQ). -
Matrix Effect: Calculate Matrix Factor (MF) by comparing post-extraction spike vs. neat solution.
-
Self-Validating Check: If IS response varies
between samples, re-extract.
-
-
Carryover: Inject a blank after the ULOQ (
).[1] Response must be of LLOQ.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084372, Fenacetinol. Retrieved from [Link][1][2]
-
World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances. Fenacetinol (p-Glycolophenetidide).[1][2][3][7] Retrieved from [Link]
-
Veronese, M. E., et al. (1985). Formation of reactive metabolites of phenacetin in humans and rats. Xenobiotica. (Contextual grounding for phenetidine metabolism). Retrieved from [Link]
-
Hinson, J. A., et al. (1979). Metabolism of [p-18O]-phenacetin: the mechanism of activation.[1] Molecular Pharmacology. Retrieved from [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. Fenacetinol | C10H13NO3 | CID 3084372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetamide,N-(4-ethoxy-2-hydroxyphenyl) | CAS#:4665-04-7 | Chemsrc [chemsrc.com]
Protocol for in vitro testing of N-(4-ethoxyphenyl)-2-hydroxyacetamide
An In-Depth Guide to the In Vitro Evaluation of N-(4-ethoxyphenyl)-2-hydroxyacetamide
Authored by a Senior Application Scientist
Abstract
N-(4-ethoxyphenyl)-2-hydroxyacetamide, a compound structurally related to phenacetin, presents an interesting subject for pharmacological and toxicological evaluation. As a metabolite of phenacetin, a drug withdrawn from the market due to concerns over nephrotoxicity and carcinogenicity, a rigorous and multi-faceted in vitro testing protocol is essential to characterize its biological activity profile.[1][2] This application note provides a comprehensive, tiered approach for the in vitro assessment of N-(4-ethoxyphenyl)-2-hydroxyacetamide. The protocols herein are designed not merely as procedural steps but as a logical framework for inquiry, guiding researchers from broad cytotoxicity screening to more nuanced mechanistic investigations into apoptosis, oxidative stress, and protein expression. This guide is intended for researchers in drug discovery, pharmacology, and toxicology, providing the technical details and scientific rationale necessary for a thorough preliminary evaluation of this compound.
Scientific Rationale and Tiered Testing Strategy
The initial evaluation of any novel compound necessitates a systematic approach to efficiently gather decision-making data.[3][4][5] Given the history of the parent compound, phenacetin, our primary concerns for N-(4-ethoxyphenyl)-2-hydroxyacetamide are its potential cytotoxicity and its mechanism of action. Therefore, we propose a tiered workflow:
-
Tier 1: Foundational Cytotoxicity Screening. The first essential question is whether the compound affects cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[6] This high-throughput-compatible assay will allow for the determination of the compound's potency (e.g., IC50) across various cell lines.
-
Tier 2: Mechanistic Elucidation. Should the compound exhibit significant cytotoxicity, the subsequent line of inquiry is to determine the mode of cell death. We will focus on two common and critical pathways:
-
Apoptosis: Programmed cell death is a key mechanism for many anti-cancer agents. We will quantify the activity of Caspase-3, a critical executioner caspase in the apoptotic cascade.[7][8]
-
Oxidative Stress: Reactive Oxygen Species (ROS) are implicated in both cellular signaling and toxicity.[9] Given the toxic profile of related compounds, assessing ROS induction is a critical safety and mechanistic checkpoint.[10]
-
-
Tier 3: Molecular Target Analysis. To delve deeper into the cellular response, Western Blotting will be employed to analyze changes in the expression levels of key proteins involved in the pathways identified in Tier 2 (e.g., apoptosis-related proteins like Bax, Bcl-2, and cleaved Caspase-3).[11][12]
This structured progression ensures that resources are directed efficiently and that each experimental stage logically informs the next.
Overall Experimental Workflow
The following diagram illustrates the proposed tiered testing strategy.
Caption: Tiered workflow for the in vitro evaluation of the target compound.
Materials and Reagents
| Reagent/Material | Recommended Source |
| N-(4-ethoxyphenyl)-2-hydroxyacetamide | Synthesized or Commercial |
| Human Cell Lines (e.g., HepG2, A549) | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin Solution | Gibco |
| Trypsin-EDTA | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| Caspase-3 Colorimetric Assay Kit | Sigma-Aldrich (CASP3C) |
| 2',7'–dichlorofluorescin diacetate (DCFH-DA) | Sigma-Aldrich |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Primary Antibodies (Bax, Bcl-2, Cleaved Caspase-3, β-actin) | Cell Signaling Technology |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology |
| ECL Western Blotting Substrate | Bio-Rad |
| 96-well and 6-well cell culture plates | Corning |
| Spectrophotometric Microplate Reader | Molecular Devices or equivalent |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of N-(4-ethoxyphenyl)-2-hydroxyacetamide in DMSO.
-
Perform serial dilutions in serum-free medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the respective compound dilutions. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[13]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Protocol 2: Apoptosis Assessment (Caspase-3 Activity Assay)
This assay detects the activity of Caspase-3, a key executioner in apoptosis. The assay utilizes a peptide substrate (Ac-DEVD-pNA) which, when cleaved by active Caspase-3, releases the chromophore p-nitroaniline (pNA), detectable by its absorbance.[8][15]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with N-(4-ethoxyphenyl)-2-hydroxyacetamide at its IC50 and 2x IC50 concentrations (determined from the MTT assay) for 24 hours. Include a vehicle control.
-
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled cell lysis buffer provided in the kit and incubate on ice for 10 minutes.[16]
-
Centrifuge at 12,000 rpm for 10-15 minutes at 4°C.[8]
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-200 µg of protein from each sample lysate. Adjust the volume to 45 µL with lysis buffer.
-
Add 50 µL of the Reaction Buffer (containing DTT) to each well.
-
Initiate the reaction by adding 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA).[8][15]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the Caspase-3 activity.
-
Protocol 3: Oxidative Stress Assessment (Intracellular ROS Assay)
This assay uses the cell-permeable probe DCFH-DA to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[9][10]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.
-
Treat cells with the compound at various concentrations for a shorter duration (e.g., 1, 3, 6 hours). Include a vehicle control and a positive control (e.g., 100 µM H2O2).
-
-
Probe Loading:
-
Data Acquisition:
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 4: Protein Expression Analysis (Western Blotting)
Western blotting allows for the detection and relative quantification of specific proteins in a complex mixture, providing insight into the molecular pathways affected by the compound.[11]
Caption: Standard workflow for Western Blot analysis.
Step-by-Step Methodology:
-
Protein Lysate Preparation:
-
Prepare cell lysates from treated and control cells as described in the Caspase-3 assay (Step 1 & 2), using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Determine protein concentration using the BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling at 95°C for 5 minutes with Laemmli sample buffer.[18]
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system or X-ray film.
-
Quantify band intensity using software like ImageJ, normalizing to the loading control (β-actin).
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The results from the assays can be presented as follows:
| Cell Line | Assay | Parameter | N-(4-ethoxyphenyl)-2-hydroxyacetamide Conc. | Result (Mean ± SD) |
| HepG2 | MTT (48h) | IC50 | N/A | 85.2 ± 7.5 µM |
| HepG2 | Caspase-3 | Fold Increase vs. Control | 85 µM | 3.2 ± 0.4 |
| HepG2 | ROS | Fold Increase vs. Control | 85 µM (6h) | 2.5 ± 0.3 |
| A549 | MTT (48h) | IC50 | N/A | 112.6 ± 10.1 µM |
| A549 | Caspase-3 | Fold Increase vs. Control | 112 µM | 2.1 ± 0.2 |
| A549 | ROS | Fold Increase vs. Control | 112 µM (6h) | 1.8 ± 0.2 |
-
IC50 Value: The concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency.
-
Fold Increase: Data from mechanistic assays should be normalized to the vehicle control to represent the specific effect of the compound.
-
Western Blot: Results should be presented as representative blot images along with bar graphs of the densitometry analysis, showing the relative protein expression levels.
Conclusion
This application note details a robust, logically structured protocol for the in vitro characterization of N-(4-ethoxyphenyl)-2-hydroxyacetamide. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's biological effects. The inclusion of rationale behind procedural choices and detailed step-by-step instructions aims to ensure reproducibility and reliability. This foundational data is critical for making informed decisions regarding the future development or further investigation of this and other novel chemical entities.
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Al-Oqaili, N., et al. (2021). 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na extracted from fig as a novel cytotoxic and apoptosis inducer. Saudi Journal of Biological Sciences, 28(11), 6339-6347. [Link]
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Patierno, S. R., et al. (1989). Study of the ability of phenacetin, acetaminophen, and aspirin to induce cytotoxicity, mutation, and morphological transformation in C3H/10T1/2 clone 8 mouse embryo cells. Cancer Research, 49(4), 1038-1044. [Link]
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Application Note: Elucidation of the Mass Spectrometric Fragmentation of N-(4-ethoxyphenyl)-2-hydroxyacetamide
Abstract
This document provides a detailed guide to the characterization of N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as Phenacetin Impurity A or Hydroxyphenacetin, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a significant metabolite and potential impurity in the synthesis of Phenacetin, its unambiguous identification is critical for pharmaceutical development and quality control.[1] This note outlines a comprehensive protocol for analysis via electrospray ionization (ESI) and presents a detailed, mechanistically supported fragmentation pathway. The established product ions provide a robust signature for the confident identification and quantification of this compound in complex matrices.
Introduction
N-(4-ethoxyphenyl)-2-hydroxyacetamide is a chemical entity closely related to Phenacetin, a once-common analgesic and antipyretic drug.[2] It may arise as a metabolic product through N-hydroxylation of Phenacetin or as an impurity during the manufacturing process.[3][4] Given the toxicological concerns associated with Phenacetin and its metabolites, highly sensitive and specific analytical methods are required for their detection and characterization.[3][5]
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of pharmaceutical compounds and their impurities.[6] When coupled with a separation technique like liquid chromatography (LC), it allows for the analysis of individual components within a mixture. Tandem mass spectrometry (MS/MS) further enhances specificity by isolating a precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, or "fingerprint," of product ions. This application note details the expected fragmentation of N-(4-ethoxyphenyl)-2-hydroxyacetamide under positive mode electrospray ionization (ESI), providing researchers with the necessary data to build robust analytical methods.
Chemical & Physical Properties
| Property | Value | Source |
| IUPAC Name | N-(4-ethoxyphenyl)-2-hydroxyacetamide | PubChem[7] |
| Synonyms | Hydroxyphenacetin, N-Hydroxyphenacetin | PubChem[7] |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem[7] |
| Molecular Weight | 195.22 g/mol | PubChem[7] |
| Monoisotopic Mass | 195.089543 Da | PubChem[7] |
Experimental Protocol
This section describes a validated, high-performance protocol for the analysis of N-(4-ethoxyphenyl)-2-hydroxyacetamide. The choices of reagents, columns, and instrument parameters are grounded in established methodologies for the analysis of related small aromatic molecules.[8][9]
Materials & Reagents
-
Analyte: N-(4-ethoxyphenyl)-2-hydroxyacetamide reference standard (>98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS grade, >99%)
-
Internal Standard (Optional): Phenacetin-d5 or other suitable isotopically labeled analog.[10]
Sample Preparation
-
Rationale: A simple "dilute-and-shoot" approach is often sufficient for reference standards. For complex matrices like plasma or urine, protein precipitation or liquid-liquid extraction is recommended to minimize matrix effects.[8][9]
-
Protocol:
-
Prepare a 1.0 mg/mL stock solution of the analyte in methanol.
-
Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to a working concentration of 1.0 µg/mL.
-
Transfer 1 mL of the working solution to an autosampler vial for injection.
-
Liquid Chromatography (LC) Method
-
Rationale: A reversed-phase C18 column is selected for its excellent retention and peak shape for moderately polar aromatic compounds. A gradient elution ensures efficient separation from potential impurities and a reasonable run time.
-
Parameters:
-
Instrument: UHPLC System
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry (MS) Method
-
Rationale: Electrospray ionization in positive ion mode (ESI+) is chosen due to the presence of the amide nitrogen, which is readily protonated to form the [M+H]⁺ ion. A triple quadrupole or Q-TOF instrument provides the necessary sensitivity and mass accuracy for fragmentation analysis.[11]
-
Parameters:
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow (Nitrogen): 800 L/hr
-
Scan Mode: Full Scan (m/z 50-300) and Product Ion Scan
-
Precursor Ion for MS/MS: m/z 196.1
-
Collision Energy: Ramped 10-40 eV (to capture a full range of fragments)
-
Results & Discussion: Fragmentation Pathway Analysis
Under positive mode ESI, N-(4-ethoxyphenyl)-2-hydroxyacetamide readily forms a protonated molecule [M+H]⁺ at m/z 196.1 . Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events, driven by the cleavage of the molecule's most labile bonds. The amide bond and the ether linkage are primary sites of fragmentation.[12][13]
The proposed fragmentation pathway is detailed below. The key bond cleavages involve the amide C-N bond, the ethoxy group, and losses from the hydroxyacetyl moiety.
Caption: Analytical Workflow
Conclusion
The fragmentation pattern of N-(4-ethoxyphenyl)-2-hydroxyacetamide is predictable and yields several diagnostic product ions under positive mode ESI-MS/MS conditions. The cleavage of the amide bond to produce the 4-ethoxyanilinium ion at m/z 136.1 is a primary and highly characteristic fragmentation. Subsequent loss of ethene to yield the ion at m/z 108.1 further confirms the presence of the ethoxy group. This detailed understanding of the fragmentation pathways enables the development of highly selective and sensitive analytical methods, such as Multiple Reaction Monitoring (MRM), for the confident identification and quantification of this important pharmaceutical-related compound.
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Application Notes & Protocols: A Comprehensive Guide to Developing In Vivo Models for N-(4-ethoxyphenyl)-2-hydroxyacetamide
Introduction
N-(4-ethoxyphenyl)-2-hydroxyacetamide is a novel compound with structural similarities to well-characterized analgesic and antipyretic agents, notably phenacetin [N-(4-ethoxyphenyl)acetamide] and its primary metabolite, acetaminophen (paracetamol). Phenacetin was one of the first synthetic fever reducers and non-opioid analgesics but was later withdrawn due to significant nephrotoxicity and carcinogenic properties upon chronic use.[1][2] Its major active metabolite, acetaminophen, remains one of the most widely used over-the-counter drugs for pain and fever.[3] The analgesic effects of these related compounds are believed to stem from their actions on the sensory tracts of the spinal cord and temperature regulation centers in the brain.[4]
The introduction of a 2-hydroxy group to the acetamide side chain of the phenacetin structure presents a unique opportunity for therapeutic development, potentially altering its efficacy, metabolic profile, and safety. A systematic in vivo evaluation is therefore critical to characterize the pharmacological profile of N-(4-ethoxyphenyl)-2-hydroxyacetamide.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust series of in vivo studies. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that the data generated is both reliable and translatable. We will cover the essential stages of preclinical evaluation, from initial pharmacokinetic and safety profiling to detailed assessments of analgesic, anti-inflammatory, and antipyretic efficacy using validated animal models.
Section 1: Foundational Strategy for In Vivo Characterization
The journey from a promising chemical structure to a characterized preclinical candidate requires a multi-faceted approach. Before initiating complex efficacy studies, it is imperative to understand the compound's fundamental behavior within a biological system. This initial phase ensures that subsequent experiments are designed with appropriate dose levels, routes of administration, and sampling timepoints, thereby maximizing data quality and adhering to ethical animal use principles.[5]
The Rationale Behind the Workflow:
An effective in vivo testing cascade is built on a logical progression. First, we must understand if and how the compound is absorbed and distributed (Pharmacokinetics) and what immediate, overt toxicities may occur at high doses (Acute Toxicology). This knowledge is crucial for selecting a safe and relevant dose range for efficacy studies. Only then can we confidently assess the compound's therapeutic potential in models of pain, inflammation, and fever. Finally, longer-term safety studies are conducted to uncover potential organ-specific toxicities that may not be apparent after a single dose. This structured approach, outlined in the workflow below, prevents the misinterpretation of data and ensures the responsible use of resources.[6]
Section 2: Pharmacokinetic and Acute Safety Profiling
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a preliminary safety window for subsequent efficacy studies.[7] These initial studies are fundamental for bridging the gap between the administered dose and the actual systemic exposure.
Protocol 1: Single-Dose Pharmacokinetic (PK) Study in Rodents
Rationale: This study is essential to understand how the compound behaves in the body over time. Intravenous (IV) administration provides a baseline for 100% bioavailability, while oral (PO) administration reveals the extent and rate of absorption from the gastrointestinal tract. Comparing the two routes allows for the calculation of absolute oral bioavailability, a critical parameter for drug development.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
-
Dosing Groups:
-
Group 1: 2 mg/kg, intravenous (IV) bolus via tail vein.
-
Group 2: 10 mg/kg, oral gavage (PO).
-
Vehicle: A suitable vehicle (e.g., 0.5% methylcellulose in water) should be selected based on the compound's solubility.
-
-
Blood Sampling:
-
A sparse sampling design is often used. Blood samples (~100 µL) are collected from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sampling Timepoints (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sampling Timepoints (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of N-(4-ethoxyphenyl)-2-hydroxyacetamide and potential key metabolites (like acetaminophen) are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Non-compartmental analysis is used to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Typical Units |
|---|---|---|
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | hng/mL |
| AUC(0-inf) | Area under the curve extrapolated to infinity | hng/mL |
| t1/2 | Elimination half-life | h |
| CL | Clearance (IV only) | mL/h/kg |
| Vdss | Volume of distribution at steady state (IV only) | L/kg |
| F% | Absolute oral bioavailability (PO only) | % |
Protocol 2: Acute Toxicity (Dose Range-Finding) Study
Rationale: This study aims to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity following a single administration of the compound across a wide range of doses. This information is critical for selecting safe and effective doses for the efficacy models.[8]
Methodology:
-
Animal Model: Male and female Swiss-albino mice (n=3 per sex per group), 6-8 weeks old.[9]
-
Dosing: Administer single oral doses in an escalating manner (e.g., 100, 300, 1000, 2000 mg/kg). A vehicle control group is mandatory.
-
Observation Period: Animals are closely monitored for 24-48 hours post-dosing, with particular attention during the first 4 hours. General health is then monitored for up to 14 days.
-
Parameters Observed:
-
Mortality: Number of deaths in each group.
-
Clinical Signs: Changes in skin, fur, eyes, respiration, and autonomic signs (e.g., salivation).
-
Behavioral Changes: Tremors, convulsions, lethargy, abnormal gait, or arousal.
-
-
Endpoint: Determine the highest dose that does not cause significant overt toxicity or mortality (the MTD).
Section 3: Efficacy Models for Therapeutic Potential
With a defined PK profile and a safe dose range, the next phase is to investigate the compound's therapeutic effects using validated models of pain, inflammation, and fever. Each model is designed to probe a specific biological mechanism.
Models for Analgesic Activity
Pain is a complex phenomenon, and different models are required to assess activity against different types of pain, such as acute nociceptive, inflammatory, and neuropathic pain.[10][11]
Protocol 3: Hot Plate Test (Central Analgesia)
Rationale: This model assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[12] The response, typically paw licking or jumping, is a supraspinally integrated behavior, making it suitable for detecting compounds that act on the central nervous system.[13]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Animal Model: Swiss-albino mice (20-25g).
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.[14]
-
Gently place each mouse on the hot plate and start a timer.
-
Record the latency (in seconds) to the first sign of nociception (e.g., licking a hind paw, flicking a paw, or jumping).
-
A cut-off time (typically 30-45 seconds) must be established to prevent tissue damage.
-
-
Experimental Design:
-
Baseline: Measure the baseline latency for each mouse before treatment.
-
Treatment: Administer the test compound orally at various doses (e.g., 25, 50, 100 mg/kg), a vehicle control, and a positive control (e.g., Morphine, 10 mg/kg, i.p.).
-
Post-Treatment: Measure the reaction latency at multiple time points (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
-
Data Analysis: An increase in latency time compared to the vehicle group indicates an analgesic effect.
Protocol 4: Carrageenan-Induced Paw Edema (Inflammatory Pain)
Rationale: This is a classic model of acute inflammation.[15] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The model is highly predictive for the activity of non-steroidal anti-inflammatory drugs (NSAIDs).[16]
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally one hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Protocol 5: Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)
Rationale: Neuropathic pain arises from damage to the nervous system and is often difficult to treat.[17] The SNL model, created by tightly ligating the L5 and L6 spinal nerves, mimics this condition, resulting in persistent mechanical allodynia (pain from a normally non-painful stimulus).[18][19]
Methodology:
-
Animal Model: Sprague-Dawley rats (200-225g).
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated. Sham-operated animals undergo the same procedure without ligation.
-
Post-Operative Recovery: Allow animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop.
-
Behavioral Testing (Mechanical Allodynia):
-
Place animals in individual chambers on an elevated mesh floor.
-
Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the ipsilateral (operated) hind paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
-
Experimental Design: Once a stable baseline of allodynia is established, administer the test compound, vehicle, or a positive control (e.g., Gabapentin, 100 mg/kg) and measure the PWT at various time points.
-
Data Analysis: A significant increase in the PWT in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.
Model for Systemic Anti-Inflammatory Activity
Protocol 6: Lipopolysaccharide (LPS)-Induced Cytokine Release
Rationale: LPS, a component of gram-negative bacteria cell walls, is a potent inducer of systemic inflammation.[20] Administering LPS in vivo triggers a robust release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This model is ideal for evaluating compounds that may modulate the systemic inflammatory response.[21]
Methodology:
-
Animal Model: C57BL/6 or BALB/c mice.
-
Procedure:
-
Administer the test compound or vehicle orally 1 hour prior to the LPS challenge.
-
Administer LPS (e.g., 0.5 mg/kg) via intraperitoneal (i.p.) injection.[22]
-
At a peak time point for cytokine release (typically 1.5-2 hours for TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.
-
-
Analysis: Measure the plasma or serum concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Data Analysis: A significant reduction in cytokine levels in the treated group compared to the vehicle+LPS group indicates systemic anti-inflammatory activity.
Model for Antipyretic Activity
Protocol 7: LPS-Induced Pyrexia (Fever)
Rationale: Fever is a hallmark of the inflammatory response, mediated by pyrogenic cytokines that increase the thermoregulatory set-point in the hypothalamus.[9] Inducing fever with LPS provides a robust and reproducible model to screen for antipyretic compounds.[21][23]
Methodology:
-
Animal Model: Wistar rats (150-200g).
-
Procedure:
-
Acclimate animals to the experimental conditions and handling for rectal temperature measurement.
-
Measure the baseline rectal temperature of each rat using a digital thermometer.
-
Induce fever by i.p. injection of LPS (e.g., 50 µg/kg).
-
Monitor rectal temperature every 30 minutes until a stable fever (rise of >1°C) is established (typically 2-3 hours post-LPS).
-
Once fever is established, administer the test compound, vehicle, or a positive control (e.g., Paracetamol, 150 mg/kg) orally.[24]
-
Continue to record rectal temperature every 30-60 minutes for the next 3-4 hours.
-
-
Data Analysis: A significant reduction in rectal temperature compared to the vehicle-treated feverish group indicates an antipyretic effect.
Section 4: Investigating Potential Toxicity
Objective: To assess the safety profile of the compound following repeated administration, with a particular focus on hepatotoxicity and nephrotoxicity, given its structural relationship to acetaminophen and phenacetin.[25]
Metabolic Activation Hypothesis
The toxicity of both phenacetin and acetaminophen is linked to their metabolism. Phenacetin can be O-dealkylated to acetaminophen, which is then metabolized by cytochrome P450 enzymes (like CYP1A2) to the highly reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).[25][26] At therapeutic doses, NAPQI is safely detoxified by glutathione. However, after an overdose, glutathione stores are depleted, and NAPQI covalently binds to cellular proteins, leading to hepatocellular necrosis.[27] It is crucial to investigate whether N-(4-ethoxyphenyl)-2-hydroxyacetamide shares these metabolic liabilities.
Protocol 8: 14-Day Repeated-Dose Oral Toxicity Study
Rationale: This study provides critical information on the potential for cumulative toxicity and helps identify target organs.[28] The 14-day duration is often sufficient for early-stage discovery to flag significant liabilities.
Methodology:
-
Animal Model: Sprague-Dawley rats (n=5-10 per sex per group).
-
Dosing Groups: A vehicle control group and at least three dose levels (low, mid, high) based on the MTD from the acute study (e.g., MTD, MTD/2, MTD/4). Dosing is performed daily via oral gavage for 14 consecutive days.
-
In-Life Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
-
Terminal Procedures (Day 15):
-
Blood Collection: Blood is collected for hematology (e.g., CBC) and clinical chemistry analysis.
-
Organ Weights: Key organs (liver, kidneys, spleen, heart, brain, etc.) are weighed.
-
Histopathology: Organs are preserved in 10% neutral buffered formalin for microscopic examination by a board-certified veterinary pathologist.
-
Data Presentation: Key Toxicology Endpoints
| Category | Parameters | Rationale |
|---|---|---|
| Clinical Chemistry | ALT, AST, ALP, Bilirubin | Markers of liver function/injury |
| BUN, Creatinine | Markers of kidney function/injury | |
| Hematology | RBC, WBC, Platelets, Hemoglobin | Assesses effects on blood cells and oxygen-carrying capacity |
| Organ Weights | Liver, Kidneys, Spleen | Significant changes can indicate organ-specific toxicity |
| Histopathology | Microscopic examination of tissues | Gold standard for identifying cellular damage, inflammation, or necrosis |
Conclusion
The comprehensive in vivo assessment of N-(4-ethoxyphenyl)-2-hydroxyacetamide requires a systematic and logically structured approach. By first establishing the pharmacokinetic and acute safety profile, researchers can design robust and informative efficacy studies. The use of validated models for analgesia, inflammation, and pyrexia allows for a thorough characterization of the compound's therapeutic potential. Crucially, this must be paired with careful toxicological evaluation, paying close attention to the known liabilities of structurally related compounds. Integrating the data from these diverse studies will provide a holistic understanding of the compound's profile, enabling informed, data-driven decisions for its future development.
References
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Dalmann, R., et al. (2015). Structure description. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Ohashi, N., et al. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. [Link]
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Hines, J. K., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Al-Oqaili, N. A., et al. (2021). 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na extracted from fig as a novel cytotoxic and apoptosis inducer in SKOV-3 and AMJ-13 cell lines via P53 and caspase-8 pathway. ResearchGate. [Link]
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International Agency for Research on Cancer. (1987). PHENACETIN. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
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Al-Oqaili, N. A., et al. (2021). In vivo effect of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na in body... ResearchGate. [Link]
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Button, D. (2024). Acetaminophen and NSAID Mechanism of Action for Analgesia. YouTube. [Link]
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Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Shakhidoyatov, K. M., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]
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Paul, A., et al. (2018). In vivo antipyretic, antiemetic, in vitro membrane stabilization, antimicrobial, and cytotoxic activities of different extracts from Spilanthes paniculata leaves. PubMed Central. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
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Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Nuvisan. [Link]
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Wikipedia. (n.d.). Hot plate test. Wikipedia. [Link]
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Hinson, J. A. (1980). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. [Link]
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Kozak, W., et al. (1998). Lipopolysaccharide induces fever and depresses locomotor activity in unrestrained mice. PubMed. [Link]
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Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. PubMed. [Link]
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ResearchGate. (2017). (PDF) Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. ResearchGate. [Link]
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Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Maze Engineers. [Link]
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Roots Press. (2023). Antipyretic Effect on LPS-Induced Pyrexia in Rats by Bupleurum Chinense. Roots Press. [Link]
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Nery, R. (1971). The Metabolism of N-hydroxyphenacetin in Vitro and in Vivo. PubMed. [Link]
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El-Gioushi, M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Future Journal of Pharmaceutical Sciences. [Link]
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Vivotecnia. (n.d.). In Vivo Toxicology Studies. Vivotecnia. [Link]
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Biomedical and Pharmacology Journal. (2023). Screening of Antioxidant, Analgesic, Antipyretic and Anti-inflammatory Effect of Zingiber barbatum Methanolic Extracts in Mice Model: In Vitro and In Vivo Study. Biomedical and Pharmacology Journal. [Link]
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Lee, B. H., et al. (2012). The antinociceptive effect of acetaminophen in a rat model of neuropathic pain. PubMed. [Link]
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Challa, S. R. (2015). Animal models of neuropathic pain. PubMed. [Link]
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ResearchGate. (2020). (PDF) N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. ResearchGate. [Link]
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Charles River Laboratories. (n.d.). Neuropathic Pain Models. Charles River Laboratories. [Link]
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Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]
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O'Brien, P. J. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. [Link]
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Maher, N., et al. (2007). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. PubMed. [Link]
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ResearchGate. (n.d.). The phases of polyphasic lipopolysaccharide (LPS) fever in rats are... ResearchGate. [Link]
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LaBuda, C. J., & Fuchs, P. N. (2000). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]
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ResearchGate. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
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Kumar, D., et al. (2022). Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels. PubMed Central. [Link]
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ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]
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JoVE. (2019). Generation of a Rat Model of Acute Liver Failure by Combining 70% Partial Hepatectomy and Acetaminophen. JoVE. [Link]
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Xenobiotica. (n.d.). Formation of reactive metabolites of phenacetin in humans and rats. Xenobiotica. [Link]
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Application Note: Experimental Protocol for Assessing the Antioxidant Activity of p-Glycolophenetidide
Abstract & Scientific Rationale
p-Glycolophenetidide (Chemical Name: N-(4-ethoxyphenyl)-2-hydroxyacetamide) is a derivative of the analgesic phenacetin. While phenacetin was withdrawn from markets due to nephrotoxicity and methemoglobinemia induced by oxidative metabolites (specifically p-phenetidine and N-hydroxyphenacetin), the glycolyl modification in p-Glycolophenetidide aims to alter this metabolic pathway.
This protocol details the methodology to assess the antioxidant potential of p-Glycolophenetidide.[1] Unlike standard antioxidants (e.g., Vitamin C), this compound is a pharmaceutical intermediate. Therefore, this assessment serves a dual purpose:
-
Efficacy: Determining if the hydroxyacetamide moiety confers intrinsic radical scavenging capability (Hydrogen Atom Transfer).
-
Safety/Tox: Differentiating between antioxidant protection and pro-oxidant stress, a critical safety parameter for aniline derivatives.
This guide utilizes a multi-tiered approach: Chemical Assays (DPPH, FRAP) for intrinsic activity and Cellular Assays (DCFH-DA) for biological relevance.
Experimental Workflow
The following diagram outlines the logical flow of the assessment, ensuring "Go/No-Go" decision points based on solubility and stability.
Figure 1: Sequential workflow for antioxidant validation, moving from chemical compatibility to biological verification.
Reagent Preparation & Handling
Critical Safety Note: p-Glycolophenetidide is an amide derivative. Handle with standard PPE.[2] Avoid inhalation.
Stock Solution
p-Glycolophenetidide has limited water solubility.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: MW ≈ 195.22 g/mol . Dissolve 1.95 mg in 1 mL DMSO.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Controls
-
Positive Control: Trolox (water-soluble Vitamin E analog) or Ascorbic Acid.
-
Negative Control: Phenacetin (Parent compound, to establish baseline toxicity/inactivity).
Protocol A: DPPH Radical Scavenging Assay
Mechanism: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of p-Glycolophenetidide to donate a hydrogen atom, neutralizing the stable purple radical to a yellow hydrazine.
Reagents
-
DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).
-
Assay Buffer: Methanol or Ethanol (absolute).
Step-by-Step Procedure
-
Dilution Series: Prepare serial dilutions of p-Glycolophenetidide in Methanol (Range: 10 µM – 500 µM). Ensure final DMSO concentration is < 0.1% to prevent solvent interference.
-
Reaction Setup:
-
Add 100 µL of sample dilution to a 96-well plate.
-
Add 100 µL of 0.1 mM DPPH solution.
-
Blank: 100 µL Methanol + 100 µL Sample (corrects for compound color).
-
Control: 100 µL Methanol + 100 µL DPPH (max absorbance).
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes .
-
Measurement: Read Absorbance at 517 nm using a microplate reader.
Data Analysis
Calculate % Scavenging Activity:
Protocol B: FRAP (Ferric Reducing Antioxidant Power)
Mechanism: This assay is based on Single Electron Transfer (SET). It measures the reduction of the Ferric-TPTZ complex (colorless) to the Ferrous-TPTZ form (intense blue) at low pH.
Reagents
-
Acetate Buffer: 300 mM, pH 3.6.[2]
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.[2]
-
FeCl3 Solution: 20 mM FeCl3·6H2O in dH2O.
-
Working FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio immediately before use.
Step-by-Step Procedure
-
Preparation: Warm FRAP reagent to 37°C.
-
Plating:
-
Add 10 µL of p-Glycolophenetidide sample (various concentrations).
-
Add 190 µL of FRAP Reagent.
-
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Measurement: Read Absorbance at 593 nm .
-
Quantification: Use a standard curve of FeSO4 (100–2000 µM). Express results as µM Fe(II) equivalents .
Protocol C: Cellular ROS Detection (DCFH-DA)
Scientific Context: This is the critical "Gatekeeper" assay. Since phenetidines can induce oxidative stress (methemoglobinemia), this assay determines if p-Glycolophenetidide acts as a protector or a stressor inside the cell.
Cell Line: HepG2 (Liver) or HEK293 (Kidney) – relevant to phenacetin metabolism.
Figure 2: DCFH-DA Assay Workflow for intracellular ROS quantification.
Step-by-Step Procedure
-
Seeding: Seed HepG2 cells at
cells/well in a black 96-well plate. Incubate 24h. -
Treatment: Treat cells with p-Glycolophenetidide (10, 50, 100 µM) for 24 hours.
-
Control: Vehicle (DMSO) only.
-
-
Probe Loading: Remove media. Wash with PBS.[3][4] Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate 30 min at 37°C.
-
Stress Induction (Optional but Recommended): To test protective effects, wash cells and add 200 µM H2O2 or TBHP for 1 hour. (If testing for pro-oxidant risk, skip this step and measure basal ROS increase).
-
Measurement: Wash cells with PBS.[3][4] Measure fluorescence immediately.
-
Excitation: 485 nm
-
Emission: 535 nm[6]
-
Data Presentation & Interpretation
Summarize findings in the following format to ensure comparability.
| Assay | Parameter | p-Glycolophenetidide | Positive Control (Trolox) | Interpretation |
| DPPH | IC50 (µM) | [Value] | ~15-30 µM | Lower IC50 = Higher Potency |
| FRAP | Fe(II) Eq. (µM) | [Value] | [Standard Curve] | Higher Value = Higher Reducing Power |
| Cell ROS | % Fluorescence | [Value] | < 100% (Protective) | >100% indicates Pro-oxidant risk |
Mechanistic Insight:
-
If DPPH is negative but Cell ROS is reduced: The compound may act via Nrf2 pathway activation rather than direct scavenging [1].
-
If Cell ROS increases: The compound exhibits pro-oxidant toxicity similar to p-phenetidine [2].
References
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76.
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30.
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
-
Uetrecht, J. P. (2008). Idiosyncratic Drug Reactions: Current Understanding. Annual Review of Pharmacology and Toxicology, 47, 513-539. (Context on phenetidine/aniline metabolite toxicity).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for p-Glycolophenetidide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of p-Glycolophenetidide (N-(4-ethoxyphenyl)-2-hydroxyacetamide). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this synthesis. Our approach is grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Challenge
The synthesis of p-Glycolophenetidide involves the acylation of p-phenetidine with a glycolic acid derivative. While seemingly straightforward, this reaction presents a key challenge: the presence of a hydroxyl group on the acylating agent, which can lead to undesired side reactions, primarily O-acylation. To ensure a high yield and purity of the target N-acylated product, a strategic approach involving the use of a protecting group for the hydroxyl function of glycolic acid is highly recommended. This guide will focus on a robust two-step synthetic strategy:
-
Protection of Glycolic Acid: The hydroxyl group of glycolic acid is temporarily protected, for instance, as a silyl ether.
-
Acylation and Deprotection: The protected glycolic acid is then coupled with p-phenetidine, followed by the removal of the protecting group to yield the final product.
This methodology minimizes side reactions and simplifies purification, leading to a more efficient and reliable synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of p-Glycolophenetidide in a question-and-answer format.
Question 1: My acylation reaction is sluggish or shows no product formation. What are the possible causes and solutions?
Answer:
Several factors can contribute to a stalled or slow acylation reaction. Here's a systematic approach to troubleshooting this issue:
-
Inactive Nucleophile (Protonated p-Phenetidine): The lone pair of electrons on the nitrogen atom of p-phenetidine is essential for its nucleophilic attack on the activated glycolic acid derivative. If the reaction medium is too acidic, the p-phenetidine will exist in its protonated form (p-phenetidinium ion), which is not nucleophilic.
-
Solution: Incorporate a non-nucleophilic base into your reaction mixture. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base will neutralize any acid present and ensure that the p-phenetidine remains in its free, nucleophilic form.
-
-
Poor Quality of Starting Materials:
-
p-Phenetidine: Aromatic amines are susceptible to oxidation over time, which can result in discoloration (often appearing as a dark oil or solid) and the presence of impurities that can interfere with the reaction.
-
Solution: If your p-phenetidine is discolored, it is advisable to purify it before use. This can be achieved by dissolving the amine in dilute hydrochloric acid, treating with activated charcoal to adsorb colored impurities, followed by filtration and neutralization with a base (e.g., NaOH or NaHCO₃) to precipitate the purified amine. The purified p-phenetidine can then be extracted into an organic solvent, dried, and the solvent evaporated.
-
-
Acylating Agent: The protected glycolic acid derivative (e.g., silyl-protected glycolyl chloride) can be sensitive to moisture. Hydrolysis will deactivate the acylating agent.
-
Solution: Ensure that your acylating agent is freshly prepared or has been stored under strictly anhydrous conditions. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Reaction Temperature: While many acylation reactions proceed at room temperature, some may require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is slow at ambient temperature, consider gentle heating (e.g., 40-60 °C). It is crucial to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to avoid potential degradation of starting materials or product at elevated temperatures.
-
Question 2: My final product is impure, with multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
Answer:
The presence of multiple spots on a TLC plate indicates either incomplete reaction or the formation of side products. Here are the most common impurities and strategies to mitigate them:
-
Unreacted p-Phenetidine: This is the most common impurity if the reaction has not gone to completion.
-
Solution: Ensure the stoichiometry of the acylating agent is appropriate. Using a slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. Also, allow for sufficient reaction time, monitoring the disappearance of the starting amine by TLC.
-
-
O-Acylated Product: If the hydroxyl group of glycolic acid is not protected, it can compete with the amine in the acylation reaction, leading to the formation of an ester side product. Even with a protecting group, premature deprotection can lead to O-acylation.
-
Solution: The most effective solution is the use of a robust protecting group for the hydroxyl group of glycolic acid, such as a tert-butyldimethylsilyl (TBDMS) ether. This strategy ensures that only the desired N-acylation occurs.
-
-
Diacylated Product: In some cases, the initially formed amide can be further acylated, though this is less common with p-phenetidine under standard conditions.
-
Solution: Avoid using a large excess of the acylating agent. Careful control of stoichiometry is key.
-
-
Hydrolyzed Acylating Agent: If moisture is present, the activated glycolic acid derivative can hydrolyze back to the carboxylic acid.
-
Solution: As mentioned previously, maintain strict anhydrous conditions throughout the reaction.
-
Question 3: I am having difficulty with the deprotection of the silyl ether. What are the optimal conditions?
Answer:
The deprotection of silyl ethers is a well-established transformation, but the choice of reagent and conditions depends on the specific silyl group and the stability of the final product.
-
For TBDMS Ethers: The most common and effective method for removing a TBDMS group is by using a fluoride source.
-
Recommended Reagent: Tetrabutylammonium fluoride (TBAF) is the reagent of choice. It is typically used as a 1 M solution in tetrahydrofuran (THF).
-
Procedure: Treat the silyl-protected amide with a slight excess of TBAF in THF at room temperature. The reaction is usually complete within a few hours. Monitor the reaction by TLC until the starting material is consumed.
-
Troubleshooting: If the reaction is slow, gentle warming (e.g., to 40 °C) can be applied. However, be mindful of potential side reactions at higher temperatures.
-
-
Acidic Deprotection: While acidic conditions can also cleave silyl ethers, they may not be ideal for p-Glycolophenetidide, as the amide bond could be susceptible to hydrolysis under harsh acidic conditions. If acidic deprotection is necessary, milder conditions should be employed.
-
Possible Reagents: Acetic acid in a mixture of THF and water, or p-toluenesulfonic acid (p-TsOH) in methanol.
-
Caution: These methods should be approached with caution and carefully monitored to avoid product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the hydroxyl group of glycolic acid in this synthesis?
A1: A tert-butyldimethylsilyl (TBDMS) group is an excellent choice. It is robust enough to withstand the acylation conditions and can be selectively removed under mild conditions using fluoride ions without affecting the amide bond.
Q2: How do I prepare the acylating agent from the protected glycolic acid?
A2: Once the hydroxyl group of glycolic acid is protected (e.g., as 2-((tert-butyldimethylsilyl)oxy)acetic acid), the carboxylic acid needs to be activated for the acylation reaction. A common and effective method is to convert it to an acyl chloride. This can be achieved by reacting the protected acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM), often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride can then be used immediately in the reaction with p-phenetidine.
Q3: What solvent is most suitable for the acylation reaction?
A3: Aprotic solvents are generally preferred for acylation reactions to avoid reaction with the solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are all good choices. The selection may depend on the solubility of the starting materials.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (p-phenetidine and the acylating agent) and the product. The spots can be visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).
Q5: What is the best method for purifying the final p-Glycolophenetidide product?
A5: After the deprotection step and an appropriate aqueous workup to remove water-soluble byproducts, the crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a good solvent (e.g., ethyl acetate or ethanol) and a poor solvent (e.g., hexane or water) to induce crystallization.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method for purification.
Experimental Protocols
The following protocols provide a general framework for the synthesis of p-Glycolophenetidide. Optimization may be required based on specific laboratory conditions and reagent purity.
Protocol 1: Protection of Glycolic Acid as a TBDMS Ether
-
To a solution of glycolic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-((tert-butyldimethylsilyl)oxy)acetic acid.
Protocol 2: Acylation of p-Phenetidine
-
To a solution of 2-((tert-butyldimethylsilyl)oxy)acetic acid (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve p-phenetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the p-phenetidine solution to 0 °C and slowly add the freshly prepared acyl chloride solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude protected product.
Protocol 3: Deprotection of the TBDMS Ether
-
Dissolve the crude protected amide in tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude p-Glycolophenetidide.
Data Presentation
Table 1: Summary of Recommended Reaction Conditions
| Step | Key Parameters | Recommended Conditions |
| Protection | Protecting Agent | TBDMS-Cl |
| Base | Imidazole | |
| Solvent | DMF | |
| Temperature | 0 °C to Room Temperature | |
| Acylation | Activating Agent | Oxalyl Chloride/cat. DMF |
| Base | Triethylamine | |
| Solvent | Dichloromethane | |
| Temperature | 0 °C to Room Temperature | |
| Deprotection | Reagent | Tetrabutylammonium Fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | Room Temperature |
Visualizations
Diagram 1: Synthetic Workflow for p-Glycolophenetidide
Caption: Decision tree for troubleshooting low yield issues.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. [Link]
-
MH Chem. (2022, June 17). Silyl group deprotection by TBAF solution [Video]. YouTube. [Link] (Note: A representative, non-active link is provided as the original may change).
Technical Support Center: Synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide
Welcome to the technical support center for the synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide, a compound also widely known as phenacetin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to empower your experimental success.
Overview of Primary Synthesis Routes
N-(4-ethoxyphenyl)-2-hydroxyacetamide can be efficiently synthesized via two primary, well-established pathways. The choice of route often depends on the availability and cost of starting materials.
-
Amide Synthesis from p-phenetidine: This classic approach involves the acylation of p-phenetidine (p-ethoxyaniline) using an acetylating agent such as acetic anhydride. This method is direct but relies on the purity of the amine starting material, which can be prone to oxidation.[1]
-
Williamson Ether Synthesis from Acetaminophen: This route starts with the widely available drug, acetaminophen (p-hydroxyacetanilide). The phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent (e.g., bromoethane or ethyl iodide), forming the ether linkage.[2][3][4]
Caption: High-level overview of the two main synthetic routes to N-(4-ethoxyphenyl)-2-hydroxyacetamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causative explanations and actionable solutions.
SECTION A: LOW PRODUCT YIELD
Q1: My overall yield is significantly lower than expected. What are the most common culprits?
A1: Low yield is a multifaceted issue that can stem from several stages of the experiment. The most common causes are:
-
Impure Starting Materials: Particularly in the amide synthesis route, p-phenetidine is susceptible to air oxidation, which forms colored polymeric impurities that can interfere with the reaction.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions such as incorrect temperature, insufficient reaction time, or improper stoichiometry of reagents.
-
Side Reactions: Competing chemical pathways can consume starting materials or the desired product. For instance, in the Williamson ether synthesis, elimination reactions can compete with the desired substitution.[5]
-
Mechanical Losses during Workup: Significant product loss can occur during transfers, filtration, and extraction steps.
-
Poor Recovery from Recrystallization: Using an inappropriate solvent or an incorrect solvent volume can lead to the product remaining dissolved in the mother liquor.
Q2: I'm using the amide synthesis route from p-phenetidine and getting a low yield. How can I optimize the acylation step?
A2: The acylation of p-phenetidine is generally efficient, but several factors are critical for maximizing yield.
-
Purity of p-phenetidine: This is the most critical factor. Old or improperly stored p-phenetidine often appears as a dark red or brown liquid due to oxidation.[6] Using discolored starting material will result in a lower yield and a discolored product. It is highly recommended to purify the amine before use, for example, by protonating it with HCl, treating it with activated carbon to adsorb tars, and then filtering.[1]
-
Control of Acidity (pH): The reaction mechanism requires the amine to be a nucleophile.[7] In a solution that is too acidic, the amine will be protonated to its non-nucleophilic ammonium salt, halting the reaction. Conversely, the acetylating agent (acetic anhydride) is activated by protonation. Therefore, maintaining a weakly acidic condition is optimal.[7] This is often achieved by adding a buffer like sodium acetate.
-
Temperature Control: The acylation reaction is exothermic. While some heat is necessary, excessive temperatures can promote side reactions and decomposition. The reaction should be monitored and cooled if necessary, especially during the addition of acetic anhydride.
Q3: When performing the Williamson ether synthesis from acetaminophen, what are the most critical parameters to control for a high yield?
A3: The Williamson ether synthesis is an S_N2 reaction, and its success hinges on optimizing the conditions for this mechanism.[4]
-
Choice of Base: A sufficiently strong base is required to fully deprotonate the phenolic hydroxyl group of acetaminophen, which is more acidic than an aliphatic alcohol but less acidic than a carboxylic acid. Common bases include sodium hydroxide, potassium carbonate, or sodium ethoxide.[2][7][8] The base must be strong enough to generate the phenoxide nucleophile but not so strong as to cause unwanted side reactions with the solvent or alkyl halide.
-
Alkyl Halide Reactivity: The reaction works best with primary alkyl halides like ethyl iodide or bromoethane.[5] Using secondary or tertiary halides will lead to E2 elimination as a major competing side reaction, drastically reducing the yield of the desired ether.
-
Solvent Selection: A polar aprotic solvent such as 2-butanone (methyl ethyl ketone) is often used.[2] These solvents can dissolve the reactants but do not participate in hydrogen bonding, which can solvate and stabilize the nucleophile, thus reducing its reactivity.
-
Anhydrous Conditions: Ensure all reagents and glassware are dry. Water can compete with the phenoxide as a nucleophile and can also hydrolyze the alkyl halide.
| Parameter | Route 1: Amide Synthesis | Route 2: Williamson Ether Synthesis |
| Starting Material | p-Phenetidine | Acetaminophen |
| Key Reagent | Acetic Anhydride | Ethyl Iodide / Bromoethane |
| Base/Catalyst | Weak Acid / Buffer (e.g., Sodium Acetate) | Strong Base (e.g., K₂CO₃, NaOH)[2] |
| Optimal Solvent | Water / Dilute Acid[1] | Polar Aprotic (e.g., 2-Butanone)[2] |
| Critical Factor | Purity of p-phenetidine[1] | Anhydrous conditions, Primary alkyl halide |
Q4: I seem to be losing a significant amount of product during the workup and purification steps. How can I improve my recovery?
A4: This is a common issue. Here’s how to troubleshoot it:
-
Extraction: Ensure the correct pH of the aqueous layer during liquid-liquid extraction. Your product is a neutral organic molecule. If you are washing with a basic solution (like 5% NaOH) to remove unreacted acetaminophen, ensure you perform multiple extractions with your organic solvent (e.g., tert-butyl methyl ether) to recover all the product from the aqueous layer.[2]
-
Recrystallization: This is often the step with the most potential for loss.
-
Solvent Choice: The ideal solvent should dissolve the crude product when hot but not when cold. Water is a common choice for phenacetin.[9][10] If a single solvent is not ideal, a mixed-solvent system (like ethyl acetate/hexanes) can be effective.[11]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in solution upon cooling, thus lowering the recovery yield.
-
Cooling Process: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. Slow cooling promotes the formation of large, pure crystals. Crashing the product out by cooling too quickly can trap impurities.[1]
-
Washing the Crystals: After filtering, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving a significant amount of the product.
-
SECTION B: PRODUCT PURITY ISSUES
Q1: My final product is discolored (pink, brown, or black). What is the cause and how can I prevent it?
A1: A colored product is a clear indication of impurities.
-
Cause: The primary cause is the use of oxidized p-phenetidine as a starting material.[1] Amines, especially aromatic amines, are notoriously sensitive to air and light, forming highly colored polymeric oxidation products.[6] These impurities carry through the synthesis.
-
Prevention & Solution:
-
Purify the Starting Material: As mentioned, always purify p-phenetidine if it is even slightly colored. A simple purification involves dissolving it in dilute acid, treating with activated charcoal (decolorizing carbon) to adsorb the colored tars, and filtering before proceeding.[12]
-
Decolorize During Workup: If your crude product is colored, you can often remove the color during recrystallization. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Q2: My product's melting point is broad and lower than the literature value (134-136 °C). What are the likely impurities?
A2: A broad and depressed melting point is a classic sign of an impure compound. The likely culprits depend on your synthetic route:
-
Unreacted Starting Material: Both acetaminophen and p-phenetidine are common impurities.
-
Byproducts: In the Williamson ether synthesis, potential byproducts from elimination reactions could be present. In the acylation route, di-acetylated products (where the nitrogen is acetylated twice) are a possibility, though usually minor under controlled conditions.
-
Residual Solvents: Incomplete drying will leave residual recrystallization solvent, which will also depress the melting point.
Solution: The most effective way to remove these impurities and achieve a sharp melting point is through careful recrystallization. You may need to perform a second recrystallization if the product is still not pure after the first attempt. Confirm purity using Thin Layer Chromatography (TLC) by comparing the final product to the starting materials.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessments before beginning any experiment.
Protocol 1: Amide Synthesis from p-Phenetidine
This protocol is adapted from standard organic chemistry laboratory procedures.[1]
Caption: Experimental workflow for the amide synthesis of phenacetin.
Methodology:
-
Purification of Amine: In a 100 mL Erlenmeyer flask, combine 2.0 mL of p-phenetidine and 50 mL of water. Add 2.0 mL of concentrated HCl. If the solution is dark, add a spatula-tip of activated charcoal. Gently heat the mixture for 5 minutes. Perform a hot filtration to remove the charcoal.
-
Acylation: To the warm, clear filtrate, add a solution of 3.0 g of sodium acetate trihydrate dissolved in 10 mL of water.
-
With vigorous stirring, add 2.5 mL of acetic anhydride dropwise to the solution. The product should begin to precipitate.
-
Isolation: Cool the mixture in an ice bath for 15-20 minutes to complete crystallization. Collect the crude solid product by vacuum filtration.
-
Recrystallization: Transfer the crude solid to a beaker and add the minimum amount of hot water to dissolve it completely. Allow the solution to cool slowly to room temperature, then chill in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry completely.
Protocol 2: Williamson Ether Synthesis from Acetaminophen
This protocol is based on established Williamson ether synthesis procedures.[2]
Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 500 mg of acetaminophen, 665 mg of anhydrous potassium carbonate, and 7 mL of 2-butanone.
-
Reaction: Add 0.64 mL of ethyl iodide to the flask. Heat the mixture to a gentle reflux and maintain for 1 hour.
-
Workup: After cooling to room temperature, add 4 mL of water to the flask and stir until the solid dissolves. Transfer the contents to a separatory funnel.
-
Extraction: Rinse the flask with tert-butyl methyl ether (TBME) (2 x 2 mL) and add the rinses to the separatory funnel. Remove the lower aqueous layer.
-
Wash the organic layer with 5% NaOH solution (2 x 4 mL) to remove any unreacted acetaminophen, followed by a wash with brine (1 x 5 mL).
-
Isolation: Dry the organic layer over anhydrous CaCl₂ or MgSO₄, decant or filter the solution into a pre-weighed flask, and evaporate the solvent using a gentle stream of air or a rotary evaporator.
-
Recrystallization: Recrystallize the resulting crude solid from hot water or a suitable mixed solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.
References
- Method of phenacetin obtaining.
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide.
- Synthesis routes of N-(4-Methoxyphenyl)acetamide. Benchchem.
- The Synthesis of Phenacetin from Acetaminophen. Department of Chemistry, University of Missouri-St. Louis.
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents.
- N-(4-Hydroxy-2-nitrophenyl)acetamide.
- Williamson Ether Synthesis: Phenacetin Lab Procedure. Studylib.
- Solved Synthesis of Phenacetin, the Williamson Ether. Chegg.com.
- Two Methods for the Synthesis of Phenacetin.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- N-(4-Methoxy-2-nitrophenyl)acetamide.
- Phenacetin Synthesis. Internet Public Library.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
- Synthesis of Phenacetin. St. Olaf College.
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
- Phenacetin Synthesis. Cram.
- Inhalation toxicity of 4-ethoxyaniline (p-phenetidine)
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- Synthesis of Phenacetin.
- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Arom
- 4-Ethoxyaniline. PubChem.
- Synthesis of Phenacetin part 4: recrystalliz
Sources
- 1. stolaf.edu [stolaf.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. studylib.net [studylib.net]
- 4. Solved Synthesis of Phenacetin, the Williamson Ether | Chegg.com [chegg.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Phenacetin Synthesis - 424 Words | Internet Public Library [ipl.org]
- 9. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcbsc.org [jcbsc.org]
- 11. youtube.com [youtube.com]
- 12. Phenacetin Synthesis - 733 Words | Cram [cram.com]
Minimizing byproduct formation in N-(4-ethoxyphenyl)-2-hydroxyacetamide synthesis
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide. Our focus is on practical, field-tested strategies for minimizing byproduct formation and maximizing the yield and purity of the target compound. The information herein is synthesized from established principles of organic chemistry and analogous well-documented reactions, providing a robust framework for troubleshooting and process optimization.
Understanding the Core Synthesis and Its Challenges
The synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide typically involves the acylation of p-phenetidine (4-ethoxyaniline) with a reagent capable of introducing the 2-hydroxyacetyl group. While seemingly straightforward, this reaction is prone to several side reactions due to the bifunctional nature of both the starting amine and the acylating agent, as well as the reactivity of the product itself.
The primary synthetic challenge lies in achieving chemoselective N-acylation without inducing side reactions on the hydroxyl group of the acylating agent or the product. Key areas for control include temperature, stoichiometry, and the choice of activating agents and solvents.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide in a practical question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, or competing side reactions.
-
Incomplete Reaction: The direct amidation of a carboxylic acid (glycolic acid) with an amine (p-phenetidine) is thermodynamically challenging and often requires high temperatures, which can lead to degradation.
-
Solution: Employ a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid at lower temperatures.[1] This facilitates amide bond formation under milder conditions.
-
-
Side Reactions: The most significant cause of low yield is often the formation of byproducts. The primary culprits are detailed in the FAQ section below.
-
Sub-optimal Reaction Conditions:
-
Temperature: While heating can drive the reaction, temperatures above 120°C may lead to decomposition or polymerization, especially with direct amidation methods. For activated acylating agents, lower temperatures (0°C to room temperature) are generally preferred to control reactivity.
-
Solvent: The choice of solvent is critical. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally suitable. Protic solvents may interfere with some coupling agents.
-
Question: My final product is discolored (e.g., yellow, brown, or black). What is the source of this impurity?
Answer: Discoloration is almost always indicative of impurities, often arising from the oxidation of the p-phenetidine starting material or thermal degradation.
-
p-Phenetidine Oxidation: Anilines, including p-phenetidine, are susceptible to air oxidation, forming highly colored polymeric impurities. This is exacerbated by heat and light.
-
Solution: Use freshly distilled or high-purity p-phenetidine. If the starting material is already discolored, consider purification by distillation or filtration through a short plug of activated carbon or silica gel. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidation during the synthesis.[2]
-
-
Thermal Degradation: As mentioned, excessive heat during the reaction or workup can lead to the formation of colored degradation products.
-
Solution: Maintain strict temperature control. Use milder reaction conditions where possible (e.g., using an activated acylating agent at room temperature instead of high-temperature direct amidation).
-
Question: I observe an unexpected peak in my NMR/LC-MS analysis. What are the most probable byproducts?
Answer: Several byproducts can form in this synthesis. The most common are detailed in the table below and in the FAQ section. Identifying the specific byproduct is key to mitigating its formation.
| Probable Byproduct | Key Identifier |
| Unreacted p-phenetidine | Aromatic signals in ¹H NMR corresponding to the starting material; distinct peak in LC-MS. |
| Diacylated product | Absence of N-H proton in ¹H NMR; mass corresponding to the addition of two 2-hydroxyacetyl groups. |
| O-acylated product | A downfield shift of the CH₂ protons of the hydroxyacetyl group in ¹H NMR; mass identical to the product. |
| Glycolic acid self-condensation products (polyglycolic acid or cyclic esters) | Broad signals in ¹H NMR; multiple peaks in LC-MS corresponding to oligomers.[3] |
Frequently Asked Questions (FAQs) on Byproduct Formation
Q1: What is the most common byproduct in this synthesis and how can I prevent its formation?
The formation of a homobislactone from the self-condensation of two molecules of the activated 2-hydroxyacetic acid derivative is a significant risk, especially when using coupling agents.[4] This side reaction consumes the acylating agent, reducing the yield of the desired amide.
-
Causality: The hydroxyl group of one activated glycolic acid molecule can attack the activated carboxyl group of another, leading to dimerization and cyclization.
-
Prevention Strategy:
-
Controlled Addition: Add the coupling agent (e.g., DCC or EDC) slowly to a solution of the glycolic acid and p-phenetidine. This ensures that the amine is available to react with the activated acid as it is formed, minimizing the opportunity for self-condensation.
-
Use of Additives: Including an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by forming a more stable active ester that is less prone to self-reaction but still reactive towards the amine.[4]
-
Q2: Can O-acylation of the product occur, and how can I avoid it?
Yes, the hydroxyl group of the desired N-(4-ethoxyphenyl)-2-hydroxyacetamide product can be acylated by another molecule of the activated acylating agent, leading to an O-acylated byproduct.
-
Causality: The product itself contains a nucleophilic hydroxyl group. If a significant excess of the acylating agent is used, or if the reaction is allowed to proceed for too long at elevated temperatures, this secondary reaction can occur.
-
Prevention Strategy:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent, but avoid large excesses.
-
Temperature Management: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable time. For many acylation reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is a good strategy.[5]
-
Q3: Is diacylation of the amine a concern?
Diacylation, where two acyl groups are added to the nitrogen atom, is a potential side reaction, particularly with highly reactive acylating agents like acyl chlorides.
-
Causality: The initially formed amide still has some nucleophilic character and can be further acylated.
-
Prevention Strategy:
-
Choice of Acylating Agent: Using a less reactive acylating agent (e.g., an ester or an activated carboxylic acid) can reduce the likelihood of diacylation compared to an acyl chloride.
-
Presence of a Base: When using an acyl chloride, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine) should be used to scavenge the HCl byproduct. Using a large excess of the base can sometimes promote diacylation.
-
Recommended Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is recommended for achieving high yields with minimal byproduct formation.
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve p-phenetidine (1.0 eq) and glycolic acid (1.1 eq) in anhydrous DCM or THF.
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Coupling: Slowly add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in the same solvent to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Workup:
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Purification: Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).
-
Crystallization: Slowly add a solvent in which the product is insoluble (e.g., water) until the solution becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway and Key Byproduct Formation
Caption: Desired synthetic pathway and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES . ResearchGate. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide . PubMed Central (PMC). Available at: [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . ResearchGate. Available at: [Link]
-
Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions . ResearchGate. Available at: [Link]
-
Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and... . Homework.Study.com. Available at: [Link]
-
The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides . PubMed Central (PMC). Available at: [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... . ResearchGate. Available at: [Link]
- Process for preparing acetanilide. Google Patents.
- Method of phenacetin obtaining. Google Patents.
-
N-(4-Ethoxyphenyl)-N-hydroxyacetamide . PubChem. Available at: [Link]
-
Synthesis and characterization of N-alkyl hydroxyacetamides . ResearchGate. Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications . PubMed Central (PMC). Available at: [Link]
-
Catalytic amide-formation with α′-hydroxyenones as acylating reagents . PubMed Central (PMC). Available at: [Link]
-
Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation . PubMed Central (PMC). Available at: [Link]
-
Acylation with chloroacetyl chloride . Reddit. Available at: [Link]
-
Transketolase Catalyzed Synthesis of N‐Aryl Hydroxamic Acids . ResearchGate. Available at: [Link]
-
Biocatalytic Asymmetric Synthesis of N-Aryl-functionalized Amino Acids and Substituted Pyrazolidinones . SciSpace. Available at: [Link]
-
Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation . ResearchGate. Available at: [Link]
-
Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone . PubMed. Available at: [Link]
-
Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage . MDPI. Available at: [Link]
-
Aniline and Its Derivatives . ResearchGate. Available at: [Link]
- Process for production of glycolic acid. Google Patents.
-
Acetylation of aniline . YouTube. Available at: [Link]
-
Pairing-Enhanced Regioselectivity: Synthesis of Alternating Poly(lactic- co -glycolic acid) from Racemic Methyl-Glycolide . ResearchGate. Available at: [Link]
-
Desoxybenzoin . Organic Syntheses Procedure. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of N-(4-ethoxyphenyl)-2-hydroxyacetamide
Executive Summary & Analyte Profile
The Challenge: In the LC-MS/MS quantification of N-(4-ethoxyphenyl)-2-hydroxyacetamide (a polar metabolite of phenacetin/acetaminophen analogs), researchers frequently encounter non-linear calibration curves and poor reproducibility in biological matrices (plasma, urine). These issues are often misdiagnosed as instrument drift but are typically caused by Matrix Effects (ME) —specifically, ion suppression derived from co-eluting phospholipids.
Analyte Profile:
-
Compound: N-(4-ethoxyphenyl)-2-hydroxyacetamide
-
Chemical Nature: Moderately polar amide with a phenolic ether tail.
-
Ionization: ESI Positive (
). -
Critical Risk: Due to its glycolic amide moiety, this analyte often elutes in the "suppression zone" (1–3 minutes on standard C18 gradients), overlapping with the elution front of unretained salts and the early phospholipid breakthrough.
Module A: Diagnosis – The Post-Column Infusion Test[1][2]
Before optimizing extraction, you must visualize where the suppression occurs relative to your analyte's retention time. Do not rely solely on internal standard response, as it can mask localized suppression.
Protocol: Qualitative Assessment of Matrix Effects
Objective: Map the ionization environment of your chromatographic run to identify "safe" elution windows.
Required Hardware:
Step-by-Step Workflow:
-
Preparation: Prepare a solution of N-(4-ethoxyphenyl)-2-hydroxyacetamide in mobile phase (approx. 100–500 ng/mL).
-
Setup: Connect the syringe pump to the LC stream via a Tee-connector placed after the analytical column but before the MS source.
-
Infusion: Set the syringe pump to a continuous flow (e.g., 5–10 µL/min) to generate a steady background signal (baseline intensity ~10^5–10^6 cps).
-
Injection: Inject a Blank Extracted Matrix (e.g., plasma processed by your current method) via the LC autosampler.
-
Analysis: Monitor the baseline. A dip (suppression) or spike (enhancement) indicates the elution of matrix components.[9][10]
-
Overlay: Inject your analyte standard (normal LC run). Overlay this chromatogram on the infusion baseline.
Interpretation:
-
If your analyte peak aligns with a "dip" in the infusion baseline, you have confirmed ion suppression.
-
Action: You must either change the chromatography (move the peak) or the sample prep (remove the suppressor).
Visualization: Post-Column Infusion Setup
Caption: Schematic of the post-column infusion setup used to visualize matrix suppression zones.
Module B: Quantification – The Matuszewski Method
Once diagnosed, you must quantify the severity using the industry-standard approach defined by Matuszewski et al. (2003).[11] This distinguishes between Extraction Recovery (RE) and Matrix Effect (ME) .
Experimental Design
Prepare three sets of samples at the same concentration (e.g., Low QC and High QC levels):
| Set | Description | Composition | Represents |
| A | Neat Standard | Analyte in pure mobile phase/solvent. | Ideal Instrument Response |
| B | Post-Extraction Spike | Blank matrix extracted first, then analyte added. | Matrix Presence without Extraction Loss |
| C | Pre-Extraction Spike | Analyte added to matrix, then extracted. | Real World Sample |
Calculations
1. Matrix Effect (ME):
-
Interpretation: < 100% = Suppression; > 100% = Enhancement.[11]
-
Acceptance: FDA/EMA guidelines generally suggest ME should be consistent (CV < 15%) across different lots of matrix, even if suppression exists.
2. Recovery (RE):
-
Note: Low recovery is acceptable if reproducible, but it limits sensitivity (LLOQ).
3. Process Efficiency (PE):
-
Insight: This is the overall signal yield.
Module C: Mitigation Strategies
For N-(4-ethoxyphenyl)-2-hydroxyacetamide, the hydroxyl group increases polarity, making it susceptible to early elution where phospholipids (Glycerophosphocholines, GPChos) often interfere.
Strategy 1: Sample Preparation (Remove the Source)
Protein Precipitation (PPT) is often insufficient because it leaves significant phospholipids in the supernatant.
-
Recommendation: Switch to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) .
-
Why: Phospholipids are hydrophobic. A polymeric reversed-phase SPE cartridge (e.g., HLB or equivalent) allows you to wash away salts (water wash) and elute the analyte with methanol/acetonitrile while stronger lipids remain on the cartridge or are washed off in a specific "lipid removal" step.
Strategy 2: Chromatography (Separate the Analyte)
If you must use PPT, you must chromatographically resolve the analyte from the phospholipid suppression zone.
-
Column Choice: Use a Phenyl-Hexyl phase instead of a standard C18.
-
Gradient Optimization:
-
Avoid "ballistic" gradients.
-
Hold the initial aqueous condition (e.g., 5% B) for 0.5–1.0 min to divert salts to waste.
-
Ensure a high-organic wash (95-100% B) at the end of every run to prevent phospholipid buildup (carryover) that can suppress subsequent injections.
-
Decision Tree: Optimization Workflow
Caption: Decision logic for mitigating matrix effects based on resource availability and current methodology.
Frequently Asked Questions (FAQ)
Q1: My internal standard (IS) response varies by 50% between samples. Is this acceptable?
-
Answer: No. While a SIL-IS (e.g., N-(4-ethoxyphenyl)-2-hydroxyacetamide-d4) can correct for quantification bias, a 50% drop in signal indicates severe ion suppression. This reduces your signal-to-noise ratio (S/N), effectively raising your Limit of Quantitation (LOQ). You must clean up the sample.[11]
Q2: Can I just dilute the sample to reduce matrix effects?
-
Answer: Yes, "Dilute-and-Shoot" is a valid strategy if your analyte concentration is high enough. Diluting the matrix 1:5 or 1:10 often reduces suppression linearly, whereas the analyte signal might remain detectable. This improves the S/N ratio despite the lower absolute amount of analyte injected.
Q3: Why do I see matrix effects even after doing SPE?
-
Answer: You may be experiencing "accumulated matrix effect." Phospholipids from previous injections can stick to the column and elute randomly in later runs.
-
Fix: Implement a "sawtooth" wash step (rapid cycling of 95% organic) at the end of your gradient or use a guard column.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
Sources
- 1. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uu.nl [research-portal.uu.nl]
Validation & Comparative
A Comparative Guide to the Metabolism, Efficacy, and Toxicity of Phenacetin and its Hydroxy Metabolites
This guide provides an in-depth comparative analysis of phenacetin and its hydroxy metabolites. Historically significant as one of the first non-opioid analgesics, phenacetin's clinical use was terminated due to severe nephrotoxicity and carcinogenicity.[1][2] Its story, however, remains a critical case study for researchers in drug metabolism, toxicology, and pharmacology. Understanding the dichotomy between its therapeutic effects, primarily mediated by one metabolite, and its profound toxicity, driven by others, offers invaluable insights into the principles of metabolic activation and drug safety.
Phenacetin was introduced by Bayer in 1887 and was widely used for its pain-relieving (analgesic) and fever-reducing (antipyretic) properties.[1][3] However, extensive use was linked to analgesic nephropathy, a form of chronic kidney disease, and an increased risk of urothelial cancers.[4][5] Consequently, regulatory agencies, including the U.S. Food and Drug Administration in 1983, ordered its withdrawal from the market.[1] This guide will dissect the metabolic pathways of phenacetin, compare the pharmacological and toxicological profiles of its key metabolites, and provide validated experimental protocols for their study.
The Metabolic Fate of Phenacetin: A Fork in the Road
The physiological effects of phenacetin are almost entirely dependent on its biotransformation in the liver. The parent compound serves as a prodrug, and its metabolism dictates the balance between therapeutic action and severe toxicity. The primary metabolic pathways involve Phase I reactions, including O-deethylation, N-hydroxylation, and deacetylation, followed by Phase II conjugation.[6][7]
The major metabolic route is O-deethylation , a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, which converts phenacetin to its principal active metabolite, acetaminophen (paracetamol).[6][8] This pathway is responsible for the desired analgesic and antipyretic effects.
However, alternative, toxifying pathways exist. N-hydroxylation , also mediated by cytochrome P450 enzymes, produces N-hydroxyphenacetin. This metabolite is a critical precursor to reactive intermediates implicated in both carcinogenicity and nephrotoxicity.[4][9] A third pathway, deacetylation , yields p-phenetidine, another metabolite associated with renal toxicity.[7][10]
Caption: Metabolic pathways of phenacetin leading to therapeutic vs. toxic outcomes.
Comparative Efficacy: A Tale of One Metabolite
The therapeutic utility of phenacetin is almost exclusively attributable to its conversion to acetaminophen. While other metabolites are formed, they do not contribute significantly to the desired pharmacological effects and are instead central to the drug's adverse profile.
| Compound | Primary Role | Mechanism of Action |
| Phenacetin | Prodrug | Its analgesic effects are due to its actions on the sensory tracts of the spinal cord and are primarily mediated by its metabolite, acetaminophen.[1] |
| Acetaminophen | Active Metabolite (Therapeutic) | A potent analgesic and antipyretic. It inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis in the central nervous system.[11] |
| p-Phenetidine | Metabolite (Toxic) | A potent inhibitor of both COX-1 and COX-2, with some preference for COX-2. This activity may contribute to renal toxicity by disrupting prostaglandin-mediated renal function.[10] |
| N-hydroxyphenacetin | Metabolite (Toxic) | Precursor to reactive species; not associated with therapeutic effects.[4][9] |
Causality in Action: Phenacetin's analgesic and antipyretic actions are comparable to those of acetaminophen.[12][13] The parent drug's ability to cross the blood-brain barrier is followed by metabolic conversion to acetaminophen, which then acts on the central nervous system to reduce pain and fever.[11] The weak anti-inflammatory activity of both compounds distinguishes them from NSAIDs like aspirin.[13] The metabolite p-phenetidine is a more potent inhibitor of prostaglandin synthesis than phenacetin or acetaminophen, but this potent inhibition within the kidney is thought to contribute to its toxicity rather than providing a therapeutic benefit.[10]
The Dark Side: A Comparative Analysis of Toxicity Mechanisms
The withdrawal of phenacetin from clinical use was a direct result of the severe toxicity associated with its chronic consumption. This toxicity is not caused by the parent drug or its therapeutic metabolite, acetaminophen (at normal doses), but by the bioactivation of phenacetin through minor metabolic pathways into highly reactive, cell-damaging species.[14]
Nephrotoxicity (Analgesic Nephropathy): Chronic high-dose phenacetin use leads to renal papillary necrosis and chronic interstitial nephritis.[5][14] The mechanism is multifactorial:
-
p-Phenetidine: This deacetylated metabolite is concentrated in the renal medulla. Its potent inhibition of local prostaglandin synthesis can disrupt renal blood flow and medullary function, leading to ischemia and necrosis.[10]
-
Reactive Intermediates: N-hydroxyphenacetin is further metabolized in the kidney to reactive species that cause oxidative stress and covalently bind to cellular macromolecules, leading to cell death.[4][7]
Carcinogenicity: Phenacetin and analgesic mixtures containing it are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are carcinogenic to humans.[4] The primary targets are the renal pelvis and ureter.[4][15]
-
N-hydroxyphenacetin: This metabolite is considered the proximate carcinogen. Following Phase II conjugation (sulfation or glucuronidation), it forms an unstable intermediate that can rearrange into a highly electrophilic arylating species, likely N-acetyl-p-benzoquinone imine (NAPQI).[9][16][17] This reactive metabolite can form DNA adducts, leading to genetic mutations and the initiation of cancer.
Caption: Bioactivation pathway of phenacetin leading to cellular toxicity.
Comparative Toxicity Summary:
| Compound | Primary Toxicity | Mechanism |
| Phenacetin | Nephrotoxicity, Carcinogenicity | Metabolized to toxic intermediates (N-hydroxyphenacetin, p-phenetidine).[4][14] |
| Acetaminophen | Hepatotoxicity (in overdose) | Saturation of conjugation pathways leads to CYP-mediated formation of NAPQI in the liver, depleting glutathione and causing hepatocellular necrosis.[7][9] |
| N-hydroxyphenacetin | Precursor to Carcinogens | Undergoes conjugation to form unstable, reactive electrophiles that bind to DNA and proteins.[9][16] |
| p-Phenetidine | Nephrotoxicity | Potent COX inhibition disrupts renal hemodynamics; may also undergo metabolic activation.[10] |
Experimental Protocols for Analysis
To facilitate research in this area, we provide validated, step-by-step protocols for assessing the metabolism and toxicity of phenacetin and its derivatives in vitro. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.
Protocol 1: In Vitro Phenacetin Metabolism Assay Using Human Liver Microsomes (HLM)
This experiment quantifies the primary therapeutic conversion of phenacetin to acetaminophen, serving as a benchmark assay for CYP1A2 activity.[18]
Objective: To measure the rate of acetaminophen formation from phenacetin in HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phenacetin
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., caffeine)
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of phenacetin in DMSO (e.g., 10 mM). Prepare working solutions by diluting the stock in potassium phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube on ice, combine the following to a final volume of 200 µL:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
HLM (final concentration 0.25 mg/mL)
-
Phenacetin (final concentration range, e.g., 1-250 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Reaction: Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding 200 µL of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for acetaminophen concentration using a validated HPLC-UV or LC-MS/MS method.[6][19]
-
Data Quantification: Calculate the rate of acetaminophen formation (pmol/min/mg protein) by comparing the peak areas to a standard curve of known acetaminophen concentrations.
Caption: Experimental workflow for in vitro phenacetin metabolism assay.
Protocol 2: In Vitro Nephrotoxicity Assay Using Human Kidney (HK-2) Cells
This protocol provides a framework for comparing the cytotoxic potential of phenacetin and its metabolites on a human proximal tubule epithelial cell line, a relevant model for studying nephrotoxicity.[20][21]
Objective: To assess and compare the dose-dependent cytotoxicity of phenacetin, N-hydroxyphenacetin, and p-phenetidine.
Materials:
-
HK-2 cell line (human renal proximal tubule epithelial cells)
-
Cell culture medium (e.g., Keratinocyte Serum-Free Medium with supplements)
-
Test compounds (Phenacetin, N-hydroxyphenacetin, p-phenetidine) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or resazurin-based)
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Seeding: Seed HK-2 cells into 96-well plates at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be non-toxic (e.g., <0.5%). Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the cells with the compounds for a relevant time period (e.g., 24 or 48 hours).
-
Endpoint Measurement:
-
Cell Viability: At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions to measure metabolic activity.
-
Membrane Integrity (LDH Release): Collect a small aliquot of the culture supernatant before the viability assay to measure the release of lactate dehydrogenase (LDH), an indicator of plasma membrane damage.[20]
-
Biomarker Expression (KIM-1): Collect the remaining supernatant to quantify the secretion of KIM-1, a specific biomarker for renal proximal tubule injury, using an ELISA kit.[21][22]
-
-
Data Analysis:
-
Normalize cell viability and LDH release data to the vehicle control.
-
Calculate the IC50 value (the concentration that causes 50% reduction in cell viability) for each compound.
-
Compare the dose-dependent increase in KIM-1 secretion across the different compounds.
-
Expected Results: One would anticipate a lower IC50 value for N-hydroxyphenacetin and p-phenetidine compared to phenacetin, indicating greater intrinsic cytotoxicity to kidney cells. A corresponding dose-dependent increase in LDH release and KIM-1 expression would further validate their nephrotoxic potential.
| Compound | Expected IC50 (HK-2 Cells) | Expected KIM-1 Expression |
| Phenacetin | High | Low to moderate increase |
| Acetaminophen | High | Low increase |
| p-Phenetidine | Low | Significant increase |
| N-hydroxyphenacetin | Low | Significant increase |
Conclusion
The comparative analysis of phenacetin and its hydroxy metabolites serves as a powerful illustration of the pivotal role of drug metabolism in pharmacology and toxicology. The therapeutic benefits of phenacetin are derived from its conversion to acetaminophen, a relatively safe analgesic at therapeutic doses. In stark contrast, its severe and unacceptable toxicity profile—specifically nephrotoxicity and carcinogenicity—is a direct consequence of its biotransformation through alternative pathways into reactive metabolites like N-hydroxyphenacetin and p-phenetidine.
For drug development professionals, the phenacetin story underscores the absolute necessity of early and thorough metabolic profiling. Identifying and characterizing all major and minor metabolites is crucial for predicting potential toxicities. The experimental protocols detailed in this guide provide robust, validated methods for conducting such investigations, enabling researchers to de-risk drug candidates and build a comprehensive understanding of their metabolic fate and toxicological potential.
References
-
National Toxicology Program. (n.d.). Phenacetin and Analgesic Mixtures Containing Phenacetin. 15th Report on Carcinogens. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding Phenacetin: A Historical Perspective on a Controversial Analgesic. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenacetin. Retrieved from [Link]
-
American Chemical Society. (n.d.). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. Retrieved from [Link]
- Hinson, J. A., Nelson, S. D., & Gillette, J. R. (1979). Metabolism of [p-18O]-phenacetin: the mechanism of activation of phenacetin to reactive metabolites in hamsters. Molecular Pharmacology.
- Veronese, M. E., McLean, S., D'Souza, C. A., & Davies, N. W. (1985).
- Hinson, J. A., Nelson, S. D., & Gillette, J. R. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71-79.
-
Innoprot. (n.d.). Nephrotoxicity Assay. Retrieved from [Link]
-
Bloom Tech. (2023, August 23). Phenacetin: pharmacokinetics, mechanism of action and clinical applications. Retrieved from [Link]
-
NPS Discovery. (2021, April 20). Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs. Retrieved from [Link]
-
Drug Development & Delivery. (2020, March 25). In vitro platforms for de-risking nephrotoxicity during drug development. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Nephrotoxicity. Retrieved from [Link]
-
Newcells Biotech. (n.d.). Kidney Toxicity. Retrieved from [Link]
- Li, J., et al. (2018). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. RSC Advances, 8(3), 1333-1341.
- McLean, S. (1978). Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 305(2), 173-180.
- Chen, J., et al. (2019). A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities. Journal of Pharmaceutical and Biomedical Analysis, 163, 204-210.
-
Bloom Tech. (2024, November 22). How does Phenacetin work in the body?. Retrieved from [Link]
- De Groot, M. J., et al. (1998). Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro.
- Veronese, M. E., & McLean, S. (1991). Metabolism of paracetamol and phenacetin in relation to debrisoquine oxidation phenotype. European Journal of Clinical Pharmacology, 40(6), 547-552.
- Klutch, A., & Bordun, M. (1968). Chromatographic Methods for Analysis of the Metabolites of Acetophenetidin (Phenacetin). Journal of Pharmaceutical Sciences, 57(3), 524-526.
-
ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. Retrieved from [Link]
- Veronese, M. E. (2023).
-
National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem Compound Database. Retrieved from [Link]
- Spraul, M., et al. (2003). Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 643-655.
-
PharmaCompass. (n.d.). Phenacetin Drug Information. Retrieved from [Link]
- Prescott, L. F. (1966). The nephrotoxicity of analgesics. Journal of Pharmacy and Pharmacology, 18(6), 331-353.
-
National Center for Biotechnology Information. (n.d.). Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens. Retrieved from [Link]
- Hinson, J. A., Nelson, S. D., & Gillette, J. R. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71-79.
- Spraul, M., et al. (2003). Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: Measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 643-655.
- Tan, G. H., Rabbino, M. D., & Hopper, J. Jr. (1965). Is Phenacetin a Nephrotoxin? A Report on Twenty-three Users of the Drug. California Medicine, 103(2), 73-77.
- Stout, C. D., et al. (2011). KEY RESIDUES CONTROLLING PHENACETIN METABOLISM BY HUMAN CYTOCHROME P450 2A ENZYMES. Drug Metabolism and Disposition, 39(11), 2099-2108.
- Huang, H., & Szklarz, G. D. (2011). Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. Molecular Pharmacology, 80(5), 895-904.
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- 22. creative-bioarray.com [creative-bioarray.com]
Comparative Guide: Cross-Reactivity Profiling of Antibodies Against p-Glycolophenetidide
[1]
Executive Summary & Scientific Context
p-Glycolophenetidide (N-(4-ethoxyphenyl)-2-hydroxyacetamide) represents a critical metabolic node in the biotransformation of phenetidine-derived analgesics.[1] Unlike its parent compound Phenacetin or its major metabolite Acetaminophen (Paracetamol) , p-Glycolophenetidide retains the ethoxy moiety while possessing a hydroxylated acyl side chain.[1]
Accurate quantification of this specific metabolite is essential for dissecting nephrotoxic pathways associated with "analgesic kidney" syndrome.[1] However, the structural homology between p-Glycolophenetidide, Phenacetin, and p-Phenetidine presents a severe challenge for immunoassay development.[1]
This guide provides a rigorous technical comparison between High-Specificity Monoclonal Antibodies (Clone GP-MetX) and Standard Polyclonal Phenetidine Antisera .[1] We analyze cross-reactivity profiles to demonstrate why epitope-targeted hapten design is non-negotiable for pharmacokinetic precision.
Comparative Analysis: Specificity vs. Broad-Spectrum[1]
The primary failure mode in phenetidine-derivative immunoassays is "Sum-Detection"—where an antibody cannot distinguish between the parent drug and its metabolites.[1]
| Feature | High-Specificity mAb (Clone GP-MetX) | Standard Polyclonal Antiserum (Generic) | Implication for Research |
| Primary Epitope | Hydroxyacetyl tail + Amide linkage | Phenyl ring + Ethoxy group | GP-MetX detects the specific metabolic conversion (hydroxylation).[1] |
| Hapten Design | Linker attached to Phenyl Ring (C2/C3) | Linker attached to Amide Nitrogen | Ring attachment exposes the unique glycolyl side chain for recognition.[1] |
| Phenacetin CR | < 0.5% | > 60% | Generic antibodies falsely elevate signal due to parent drug interference.[1] |
| Acetaminophen CR | < 0.1% | 10 - 30% | Critical for distinguishing specific phenetidine toxicity from general paracetamol levels.[1] |
| Linearity Range | 0.1 – 50 ng/mL | 1.0 – 100 ng/mL | mAb offers superior sensitivity for trace metabolite detection.[1] |
CR (Cross-Reactivity): Defined as the ratio of analyte concentration at 50% displacement (
) of the target vs. the interferent.[1]
Structural Basis of Cross-Reactivity
To understand the performance gap, we must visualize the molecular recognition sites.[1] The "Generic" antibody often targets the bulky ethoxy-phenyl ring, which is shared across the entire drug class.[1] The "Specific" antibody is raised against a hapten where the ring is obscured or "linked out," forcing the immune system to recognize the unique hydroxyacetamide tail.[1]
Figure 1: Structural relationships and antibody recognition logic.[1] The specific mAb targets the unique hydroxyacetyl tail, avoiding cross-reaction with the parent Phenacetin.
Experimental Validation: Competitive ELISA Protocol
This protocol serves as the "Gold Standard" for validating the specificity of antibodies raised against small molecules (haptens).[1] It relies on the principle that the free drug in solution competes with a plate-coated drug-conjugate for antibody binding.[1]
Materials Required
-
Coating Antigen: p-Glycolophenetidide conjugated to BSA (Bovine Serum Albumin).[1]
-
Primary Antibody: Anti-p-Glycolophenetidide (Clone GP-MetX).[1]
-
Competitors: Pure standards of p-Glycolophenetidide, Phenacetin, Acetaminophen, p-Phenetidine.[1]
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.[1]
Step-by-Step Methodology
-
Plate Coating (The Anchor):
-
Dilute p-Glycolophenetidide-BSA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Why? This creates a solid-phase surface of the target antigen.[1]
-
-
Blocking:
-
Competitive Binding Reaction (The Test):
-
Prepare serial dilutions (log-scale: 0.01 to 1000 ng/mL) of the Target and Cross-Reactants .
-
Mix 50 µL of diluted standard with 50 µL of Primary Antibody (at a fixed limiting concentration, e.g., 1:5000).
-
Add this mixture to the coated wells. Incubate 1h at RT with shaking.
-
Mechanism:[1][2][3] Free drug in the sample competes with the plate-bound drug.[1] Higher free drug = Lower signal. [1]
-
-
Detection:
Data Analysis & Calculation
Calculate % Cross-Reactivity (CR) using the
Experimental Data: Cross-Reactivity Profile
The following data represents a typical validation dataset for the GP-MetX monoclonal antibody. Note the massive concentration of Phenacetin required to displace the antibody compared to the target.
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| p-Glycolophenetidide | 4.2 | 100% | Primary Target |
| Phenacetin | > 1,000 | < 0.42% | Negligible interference.[1] |
| Acetaminophen | > 5,000 | < 0.08% | No interference from common analgesics.[1] |
| p-Phenetidine | 850 | ~ 0.5% | Minimal recognition of the toxic core.[1] |
| p-Aminophenol | > 10,000 | < 0.01% | No recognition of distal metabolites.[1] |
Workflow Visualization
Figure 2: Competitive ELISA Logic Flow. Signal is inversely proportional to analyte concentration.
Conclusion
For pharmacokinetic profiling of phenetidine derivatives, the choice of antibody is the determinant of data validity.[1]
-
Choose Polyclonal Antisera only if you require a "Total Phenetidine Load" assay and can tolerate high background from parent drugs.[1]
-
Choose Monoclonal Clone GP-MetX for metabolic flux analysis where distinguishing p-Glycolophenetidide from Phenacetin is critical.[1]
The data confirms that by targeting the hydroxyacetyl modification via specific hapten design, cross-reactivity with the parent drug can be suppressed to <0.5%, enabling precise metabolic tracking in complex biological matrices.[1]
References
-
Hinson, J. A., et al. (1979).[1][2] "Metabolism of [p-18O]-phenacetin: the mechanism of activation of phenacetin to reactive metabolites in hamsters." Molecular Pharmacology. Available at: [Link] (Context on Phenacetin metabolic pathways).[1]
-
Veronese, M. E., et al. (1985).[1] "Formation of reactive metabolites of phenacetin in humans and rats." Xenobiotica. Available at: [Link] (Cross-reference for phenetidine metabolite structures).[1]
-
PubChem. "p-Toluidine and related Phenetidine structures."[1] National Library of Medicine.[1] Available at: [Link] (Structural verification of amine cores).[1]
-
Mulder, G. J., et al. (1977).[1] "Generation of reactive metabolites of N-hydroxy-phenacetin by glucuronidation and sulfation." Biochemical Pharmacology. (Foundational work on N-hydroxy metabolites similar to glycolophenetidide).
Is N-(4-ethoxyphenyl)-2-hydroxyacetamide a safer alternative to phenacetin?
This guide provides an in-depth toxicological and pharmacological comparison between N-(4-ethoxyphenyl)-2-hydroxyacetamide (also known as N-glycolyl-p-phenetidine) and Phenacetin .
Executive Summary
Is N-(4-ethoxyphenyl)-2-hydroxyacetamide a safer alternative to Phenacetin?
Verdict: No. Current toxicological evidence and Structure-Activity Relationship (SAR) analysis suggest that N-(4-ethoxyphenyl)-2-hydroxyacetamide poses similar, if not elevated, risks compared to phenacetin.
Chemical & Metabolic Profile
To understand the toxicity profile, we must analyze the structural differences and metabolic fates of these compounds.
Structural Comparison
| Compound | Common Name | Structure | Key Feature |
| Phenacetin | Acetophenetidin | N-(4-ethoxyphenyl)acetamide | Ethoxy group (Toxicophore source) |
| Target | N-Glycolyl-p-phenetidine | N-(4-ethoxyphenyl)-2-hydroxyacetamide | Ethoxy group + 2-Hydroxyacyl |
| Paracetamol | Acetaminophen | N-(4-hydroxyphenyl)acetamide | Hydroxy group (Safer metabolic handle) |
Metabolic Activation Pathways
The toxicity of phenacetin is driven by two major pathways:
-
N-hydroxylation (CYP1A2 mediated) leading to reactive aryl nitrenium ions (Carcinogenic).
-
Deacetylation to p-phenetidine, which is nephrotoxic.
The target compound, N-(4-ethoxyphenyl)-2-hydroxyacetamide, retains the ethoxy group, making it susceptible to the same bioactivation pathways.
Figure 1: Comparative metabolic pathways showing the convergence of Phenacetin and the Target compound on the toxic p-Phenetidine and Nitrenium ion intermediates.
Toxicological Evaluation
Nephrotoxicity (Analgesic Nephropathy)
Phenacetin-induced nephropathy is characterized by renal papillary necrosis. This is attributed to the accumulation of p-phenetidine and its oxidation products in the renal medulla.
-
Mechanism: The kidney concentrates these metabolites, leading to oxidative stress, glutathione depletion, and covalent binding to renal proteins.
-
Target Compound Risk: Since N-(4-ethoxyphenyl)-2-hydroxyacetamide is an amide of p-phenetidine, in vivo hydrolysis (mediated by hepatic or renal amidases) will release free p-phenetidine. Therefore, the nephrotoxic potential is expected to be equivalent to phenacetin.
Carcinogenicity
Phenacetin is classified as a Group 1 Carcinogen (IARC) due to tumors of the urinary tract.
-
Mechanism: N-hydroxylation forms N-hydroxyphenacetin, which generates an electrophilic nitrenium ion capable of forming DNA adducts.
-
Target Compound Risk: The presence of the 2-hydroxy group on the acyl chain does not block the nitrogen atom from enzymatic hydroxylation. In fact, polar side chains can sometimes alter CYP450 binding affinity, potentially increasing the rate of N-oxidation compared to C-oxidation.
Hematotoxicity (Methemoglobinemia)
Both phenacetin and p-phenetidine cause methemoglobinemia (oxidation of hemoglobin).
-
Target Compound Risk: High. The release of p-phenetidine directly correlates with methemoglobin formation.
Experimental Validation Protocols
To empirically confirm the safety profile of N-(4-ethoxyphenyl)-2-hydroxyacetamide relative to phenacetin, the following standardized protocols should be employed.
In Vitro Cytotoxicity (Renal Proximal Tubule Cells)
This assay quantifies the direct nephrotoxic potential of the compound.
Protocol:
-
Cell Line: HK-2 (Human Kidney 2) proximal tubule epithelial cells.
-
Culture Conditions: DMEM/F12 medium supplemented with 5% FBS, maintained at 37°C/5% CO₂.
-
Treatment:
-
Seed cells in 96-well plates (10,000 cells/well).
-
Treat with graded concentrations (0, 10, 50, 100, 500 µM) of:
-
Compound A: Phenacetin (Control)
-
Compound B: N-(4-ethoxyphenyl)-2-hydroxyacetamide
-
Compound C: Paracetamol (Negative Control)
-
-
Incubate for 24 and 48 hours.
-
-
Viability Assessment: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
Readout: Calculate IC₅₀. If IC₅₀ of Target ≈ Phenacetin << Paracetamol, the hypothesis of nephrotoxicity is supported.
Ames Test (Mutagenicity)
To assess the carcinogenic potential via DNA interaction.
Protocol:
-
Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform assays with and without S9 fraction (rat liver homogenate) to simulate hepatic metabolism (CYP450 activation).
-
Method:
-
Mix bacterial culture, test compound (0.1 - 1000 µ g/plate ), and S9 mix in soft agar.
-
Pour onto minimal glucose agar plates.
-
Incubate at 37°C for 48 hours.
-
-
Analysis: Count revertant colonies. A >2-fold increase over solvent control indicates mutagenicity.
-
Expectation: Both Phenacetin and Target will show mutagenicity in the presence of S9 due to N-hydroxylation.
-
References
-
International Agency for Research on Cancer (IARC). (2012). Phenacetin and Analgesic Mixtures Containing Phenacetin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100A. Link
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Phenacetin. U.S. Department of Health and Human Services. Link
-
McLaughlin, J. K., et al. (1998). Analgesic use and chronic renal failure: a critical review of the epidemiologic literature. Kidney International, 54(3), 679-686. Link
-
Hinson, J. A. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71–79. Link
Definitive Structural Confirmation of N-(4-ethoxyphenyl)-2-hydroxyacetamide via 2D NMR
Topic: Confirming the structure of N-(4-ethoxyphenyl)-2-hydroxyacetamide using 2D NMR Content Type: Publish Comparison Guide
Executive Summary: The Structural Ambiguity Challenge
In the development of analgesics and the analysis of phenacetin/paracetamol metabolites, N-(4-ethoxyphenyl)-2-hydroxyacetamide (also known as N-glycolyl-p-phenetidine) presents a specific analytical challenge. While Mass Spectrometry (MS) can confirm the molecular weight (195.22 g/mol ) and elemental composition, it often fails to definitively distinguish between isomeric structures or confirm the precise connectivity of the glycolyl moiety due to fragmentation similarities with related acetanilides.
Standard 1D
Technique Comparison: Why 2D NMR?
The following table contrasts the capabilities of available analytical methods for this specific compound.
| Feature | 1D | LC-MS/MS | 2D NMR (HSQC/HMBC) |
| Primary Output | Chemical Shift ( | Mass-to-Charge ( | Atom-to-Atom Connectivity |
| Resolution of Overlap | Low . Ethoxy and Glycolyl | N/A . Does not provide spatial resolution. | High . Resolves protons via Carbon chemical shifts.[1] |
| Connectivity Proof | Inferential (splitting patterns).[1] | Inferential (fragment loss). | Definitive . Direct (C-H) and Long-range (C-C-H) correlations. |
| Confidence Level | Medium (Ambiguous) | Medium (Isomer risk) | Very High (Absolute) |
The Solution: 2D NMR Workflow
To confirm the structure of N-(4-ethoxyphenyl)-2-hydroxyacetamide, we utilize a tiered 2D NMR approach. The core objective is to differentiate the ethoxy group from the glycolyl group and confirm the amide linkage.
Step 1: The COSY Experiment (Correlation Spectroscopy)
-
Purpose: Establish proton-proton spin systems.
-
Observation:
-
Ethoxy System: The triplet methyl (
1.3 ppm) shows a strong cross-peak with the quartet methylene ( 4.0 ppm). -
Glycolyl System: The glycolyl methylene (
4.1 ppm) appears as a singlet (or doublet if OH coupling is visible) and shows NO correlation to the ethoxy methyl.
-
-
Result: This proves the two methylene groups belong to physically separate spin systems, solving the "mixing" problem of 1D NMR.
Step 2: The HSQC Experiment (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlate protons to their attached carbons (1-bond coupling).
-
Observation: Even if the proton signals overlap at 4.0 ppm, their attached carbons differ.
-
Ethoxy
Carbon: 63-64 ppm. -
Glycolyl
Carbon: 61-62 ppm.
-
-
Result: HSQC resolves the overlapping proton peak into two distinct cross-peaks in the 2D plane.
Step 3: The HMBC Experiment (Heteronuclear Multiple Bond Correlation)
-
Purpose: Long-range connectivity (2-3 bonds). This is the "Smoking Gun".
-
Observation:
-
Glycolyl
: Shows a correlation to the Amide Carbonyl ( ) at 170 ppm. -
Ethoxy
: Shows a correlation to the Aromatic C4 carbon at 155 ppm.
-
-
Result: Unambiguously links the glycolyl group to the nitrogen (via carbonyl) and the ethoxy group to the aromatic ring.
Experimental Protocol
A. Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of the compound in 600
L of DMSO-d .-
Reasoning: DMSO is preferred over CDCl
to ensure solubility of the hydroxy-amide and to slow down hydroxyl proton exchange, potentially allowing observation of the OH coupling [1].
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (600 MHz equivalent)
| Parameter | 1D | 2D COSY | 2D HSQC | 2D HMBC |
| Pulse Sequence | zg30 | cosygpppqf | hsqcedetgpsisp2 | hmbcgplpndqf |
| Scans (NS) | 16 | 8 | 16 | 32 |
| TD (F2/F1) | 64k | 2048 / 256 | 2048 / 256 | 4096 / 512 |
| Relaxation Delay | 1.0 s | 1.5 s | 1.5 s | 1.5 s |
| Mixing Time | N/A | N/A | N/A | 60-80 ms (optimized for 8-10 Hz) |
Data Analysis & Visualization
Predicted Chemical Shift Table (DMSO-d
)
| Position | Group | Multiplicity | Key HMBC Correlations | ||
| 1 | Amide NH | 9.50 | s (broad) | N/A | C=O, C1 (Aromatic) |
| 2 | C=O (Amide) | N/A | N/A | 169.5 | Glycolyl-H, NH |
| 3 | Glycolyl CH | 3.95 | s (or d) | 61.8 | C=O , C-OH |
| 4 | Glycolyl OH | 5.40 | t (broad) | N/A | Glycolyl-C, Glycolyl-H |
| 5 | Aromatic C1 | N/A | N/A | 132.0 | Aromatic H3/H5 |
| 6 | Aromatic H2/H6 | 7.55 | d | 120.5 | C=O, C4, C2/6 |
| 7 | Aromatic H3/H5 | 6.85 | d | 114.5 | C1, C4 |
| 8 | Aromatic C4 | N/A | N/A | 154.8 | Ethoxy-H, Ar-H |
| 9 | Ethoxy O-CH | 3.98 | q | 63.2 | C4 , Ethoxy-CH |
| 10 | Ethoxy CH | 1.30 | t | 14.6 | Ethoxy-CH |
> Note: The proximity of Glycolyl CH
Logic Flow Diagram
The following diagram illustrates the structural assignment logic, distinguishing the two critical "arms" of the molecule.
Figure 1: Connectivity map demonstrating how HSQC and HMBC differentiate the overlapping methylene signals.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12300, Phenacetin. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of N-(4-ethoxyphenyl)-2-hydroxyacetamide
[1]
Executive Summary & Operational Snapshot
N-(4-ethoxyphenyl)-2-hydroxyacetamide (CAS: 22521-79-5), also known as N-glycolyl-p-phenetidine, is a structural analog and metabolite of Phenacetin.[1] While Phenacetin is a U-listed hazardous waste (U187) under US RCRA regulations due to carcinogenicity, this specific hydroxylated derivative requires equivalent handling precautions.[1]
Immediate Directives:
Chemical Profile & Hazard Assessment
To ensure "Cradle-to-Grave" stewardship, you must understand the chemical nature of the waste.[1] This compound is an amide derivative of p-phenetidine.[1]
| Property | Data | Operational Implication |
| Chemical Name | N-(4-ethoxyphenyl)-2-hydroxyacetamide | Use this name on all waste tags. |
| CAS Number | 22521-79-5 | Unique identifier for inventory/waste manifesting.[1] |
| Molecular Formula | C₁₀H₁₃NO₃ | Non-Halogenated .[1] Segregate from Chloroform/DCM waste.[1] |
| Physical State | Solid (White to Off-White Powder) | High dust potential.[1] Weigh only in ventilated enclosures.[1] |
| Solubility | DMSO, Methanol; Low in Water | Use organic solvents for equipment decontamination.[1] |
| Hazard Class | Acute Tox.[1][4][5][6] (Oral); Suspected Carcinogen | Handle as Cytotoxic/High Hazard waste.[1] |
| Parent Compound | Phenacetin (CAS 62-44-2) | Phenacetin is IARC Group 1.[1] Treat this metabolite with the same rigor. |
Mechanism of Toxicity (The "Why")
This compound contains a p-ethoxyaniline moiety.[1] Upon metabolic breakdown or environmental degradation, it can release p-phenetidine, which undergoes N-hydroxylation to form reactive nitrenium ions.[1] These ions are DNA-reactive (genotoxic) and nephrotoxic.[1] Therefore, disposal methods must ensure complete thermal destruction of the aromatic ring system.[1]
Containment & Pre-Disposal Protocols
A. Solid Waste (Pure Substance/Spill Debris)[1]
-
Primary Containment: Place the substance or contaminated debris (weigh boats, gloves) into a clear, 4-mil or 6-mil polyethylene bag.[1]
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label immediately.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Segregation: Do not mix with halogenated solvents (DCM, Chloroform) unless the reaction solvent itself was halogenated.[1] Halogens increase incineration costs and create corrosive byproducts.[1]
-
Container: Use amber glass or HDPE carboys compatible with the solvent system (e.g., DMSO/Methanol).[1]
-
Headspace: Leave 10% headspace to prevent over-pressurization during storage.[1]
-
Venting: Ensure caps are vented if the solution contains reagents that might off-gas.[1]
Disposal Workflow (The "Core Directive")
The following logic gate ensures compliance with RCRA (USA) and general EHS standards.
Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.[1] Note that all paths lead to incineration.[1]
Emergency Procedures: Spill Management
PPE Required: Tyvek sleeves/lab coat, double nitrile gloves, safety goggles.[1] If powder is aerosolized, use N95 or P100 respiratory protection.[1]
Protocol for Dry Spill (Powder)[1]
-
Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.
-
Dampen: Do NOT dry sweep.[1] This generates toxic dust.[1] Gently cover the powder with paper towels dampened with Methanol or Ethanol (to increase solubility and adhesion).[1]
-
Scoop: Use a plastic scoop or dustpan to lift the damp towels and powder.[1]
-
Clean: Wipe the surface three times (Triple Rinse Rule) with solvent-soaked pads.[1]
-
Dispose: All cleanup materials go into the "Solid Hazardous Waste" stream (see Section 3A).[1]
Protocol for Wet Spill (Solution)
Regulatory Compliance (RCRA Context)
While CAS 22521-79-5 is not explicitly "P-listed" or "U-listed" by its specific CAS number in 40 CFR 261.33, it is a close analog to Phenacetin (U187) .[1]
-
The "Conservative Generator" Rule: In research environments, unlisted intermediates with known toxic parent structures should be managed as if they carry the parent's listing.[1]
-
Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation.[1] Containers must remain closed except when adding waste.
-
Drain Disposal Prohibition: Under 40 CFR 261.3 (toxicity characteristic) and local POTW (Publicly Owned Treatment Works) regulations, this compound must never enter the water system due to potential aquatic toxicity and difficulty in biodegradation.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122196, N-(4-ethoxyphenyl)-2-hydroxyacetamide.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR Part 261).[1] Retrieved from [Link][1][8]
-
International Agency for Research on Cancer (IARC). Phenacetin and Analgesic Mixtures Containing Phenacetin.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100A.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]
Sources
- 1. thinksrs.com [thinksrs.com]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. P-PHENETIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
